Product packaging for RD162(Cat. No.:CAS No. 915087-27-3)

RD162

Cat. No.: B1662965
CAS No.: 915087-27-3
M. Wt: 476.4 g/mol
InChI Key: JPQFGMYHKSKKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RD162 is a second-generation androgen receptor (AR) antagonist. It inhibits binding of 18F-FDHT to AR in human prostate cancer cells with an IC50 value of 30.9 nM. This compound completely suppresses VCaP cell proliferation at 1 µM and induces apoptosis of VCaP cells at 10 µM. This compound is bioavailable and reduces LNCaP/AR tumor growth in castrated male mice at a daily oral dose of 10 mg/kg.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16F4N4O2S B1662965 RD162 CAS No. 915087-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQFGMYHKSKKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337376
Record name RD-162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-27-3
Record name RD-162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RD162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RD162: A Technical Guide to its Androgen Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD162, a novel second-generation nonsteroidal antiandrogen, emerged from a focused drug discovery program aimed at developing more potent antagonists of the androgen receptor (AR) for the treatment of castration-resistant prostate cancer (CRPC). Developed in parallel with enzalutamide (MDV3100), this compound demonstrated significantly higher binding affinity for the androgen receptor compared to first-generation antiandrogens such as bicalutamide.[1][2] This technical guide provides a comprehensive overview of the androgen receptor binding characteristics of this compound, its mechanism of action, and the experimental methodologies used to evaluate its potent antiandrogenic activity.

Androgen Receptor Binding Affinity of this compound

While specific quantitative binding affinity values (Ki or IC50) for this compound are not consistently reported in publicly available literature, its affinity has been characterized relative to other well-known androgen receptor antagonists. The seminal research describing this compound and enzalutamide established their superior binding affinity compared to bicalutamide.

Data Presentation: Comparative Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity vs. BicalutamideFold Increase in Affinity
This compound Higher5 to 8-fold[2]
Enzalutamide (MDV3100) Higher5 to 8-fold[2]

This enhanced affinity is a critical attribute, as it allows this compound to effectively compete with endogenous androgens for binding to the AR, even in the context of AR overexpression, a common mechanism of resistance in CRPC.

Mechanism of Action

This compound functions as a pure antagonist of the androgen receptor, exhibiting no detectable agonistic activity. Its mechanism of action is multifaceted, targeting several key steps in the androgen receptor signaling pathway:

  • Competitive Inhibition of Androgen Binding: this compound directly competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor.

  • Inhibition of Nuclear Translocation: Upon binding, this compound induces a conformational change in the AR that prevents its translocation from the cytoplasm into the nucleus. This is a crucial step that is not effectively blocked by first-generation antiandrogens.

  • Impaired DNA Binding: By preventing nuclear localization, this compound effectively blocks the binding of the AR to androgen response elements (AREs) on target genes.

  • Inhibition of Coactivator Recruitment: this compound's interaction with the AR prevents the recruitment of coactivator proteins that are essential for the transcriptional activation of androgen-responsive genes.

This comprehensive blockade of the AR signaling cascade leads to a potent suppression of androgen-dependent gene expression and a subsequent inhibition of prostate cancer cell proliferation and survival.

Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer growth and progression. This compound effectively disrupts this pathway at multiple points.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_N AR AR->AR_N Nuclear Translocation RD162_AR This compound-AR Complex HSP Heat Shock Proteins (HSPs) AR_HSP->AR Dissociation This compound This compound This compound->AR Competitively Binds (Inhibition) AR_dimer AR Dimer AR_N->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Coactivators AR_dimer->Coactivators Recruitment Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators->Gene_Transcription Recruited to enhance Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to RD162_AR->AR_N RD162_AR->Coactivators Inhibits Recruitment

Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The binding affinity of compounds like this compound to the androgen receptor is typically determined using a competitive radioligand binding assay. A common and high-throughput method is the Scintillation Proximity Assay (SPA).

Protocol: Competitive Radioligand Binding Assay for the Androgen Receptor using SPA

1. Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

2. Materials:

  • Receptor Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) with a polyhistidine tag.

  • Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or another high-affinity radiolabeled androgen.

  • Test Compound: this compound or other compounds of interest, dissolved in DMSO.

  • Reference Compound: Unlabeled DHT or a known high-affinity AR ligand.

  • Assay Plate: 384-well nickel chelate-coated SPA plates.

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 0.1% BSA, pH 7.4.

  • Scintillation Counter: Microplate-compatible scintillation counter.

3. Method:

  • Receptor Immobilization:

    • Add a solution of His-tagged AR-LBD to each well of the nickel chelate-coated SPA plate.

    • Incubate for 1-2 hours at 4°C to allow the receptor to bind to the plate surface.

    • Wash the wells with assay buffer to remove unbound receptor.

  • Competitive Binding:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled DHT) in assay buffer.

    • Add the diluted compounds to the wells of the SPA plate containing the immobilized AR-LBD.

    • Add a fixed concentration of the radioligand ([3H]-DHT) to all wells. The concentration of the radioligand is typically at or below its Kd for the receptor.

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 18-24 hours at 4°C).

  • Signal Detection:

    • When the radioligand binds to the immobilized receptor, it comes into close proximity with the scintillant embedded in the plate, generating a light signal.

    • Measure the light output from each well using a microplate scintillation counter.

  • Data Analysis:

    • The signal is inversely proportional to the concentration of the test compound.

    • Plot the scintillation counts against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Receptor_Prep Prepare His-tagged AR-LBD Immobilize Immobilize AR-LBD on SPA plate Receptor_Prep->Immobilize Ligand_Prep Prepare serial dilutions of this compound & [3H]-DHT Add_Compound Add this compound dilutions Ligand_Prep->Add_Compound Wash1 Wash to remove unbound receptor Immobilize->Wash1 Wash1->Add_Compound Add_Radioligand Add [3H]-DHT Add_Compound->Add_Radioligand Incubate Incubate to reach equilibrium Add_Radioligand->Incubate Measure Measure scintillation counts Incubate->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a potent, second-generation nonsteroidal androgen receptor antagonist characterized by its high binding affinity and its ability to comprehensively inhibit AR signaling. By competitively binding to the AR, preventing its nuclear translocation, and blocking its interaction with DNA and coactivators, this compound effectively suppresses the transcriptional activity of the androgen receptor. This robust mechanism of action makes it a significant molecule in the context of androgen-driven diseases, particularly castration-resistant prostate cancer. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel antiandrogens targeting the androgen receptor.

References

Synthesis of "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Enzalutamide Topic: Synthesis of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (Enzalutamide) Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide, known by the trade name Xtandi®, is a potent second-generation androgen receptor (AR) inhibitor.[1][2] Its chemical name is 4-{3-[4-cyano-3-(trifluoromethyl) phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[2] It is a crucial therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Enzalutamide acts on multiple stages of the androgen receptor signaling pathway, a key driver of prostate cancer cell growth.[3][4] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the interaction of the AR with DNA.[5][6] This multi-faceted mechanism provides a robust blockade of the signaling necessary for tumor proliferation.[4]

This guide provides a detailed overview of a common and practical synthetic route for enzalutamide, complete with experimental protocols, quantitative data, and visualizations of the relevant biological pathway and experimental workflow.

Androgen Receptor Signaling Pathway and Mechanism of Action of Enzalutamide

The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells.[7] In its canonical activation, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[7] This binding event triggers a conformational change, releasing heat-shock proteins, and allows the AR-ligand complex to translocate into the nucleus.[8] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival.[7][8]

Enzalutamide disrupts this pathway at three critical junctures[3][6]:

  • Competitive Androgen Binding Inhibition: It binds to the ligand-binding domain of the AR with a significantly higher affinity than first-generation antiandrogens.[5]

  • Inhibition of Nuclear Translocation: It prevents the activated AR from moving into the cell nucleus.[4]

  • Impaired DNA Binding: It interferes with the ability of any translocated AR to bind to DNA, thereby preventing the transcription of target genes.[6]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Nuclear Translocation ARE DNA (AREs) AR_Androgen_N->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Androgen_N Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding Synthesis_Workflow cluster_reaction Core Reaction Sequence Start Starting Materials (e.g., 4-bromo-2-fluorobenzoic acid) Step1 Step 1: Esterification Start->Step1 Step2 Step 2: Ullmann Reaction Step1->Step2 Monitoring In-Process Monitoring (TLC, HPLC) Step1->Monitoring Step3 Step 3: Esterification Step2->Step3 Step2->Monitoring Step4 Step 4: Ring Closing Reaction Step3->Step4 Step3->Monitoring Step5 Step 5: Amidation Step4->Step5 Step4->Monitoring Workup Reaction Workup (Quenching, Extraction, Washing) Step5->Workup Step5->Monitoring Purification Purification (Crystallization / Chromatography) Workup->Purification Analysis Analysis & Characterization (HPLC, NMR, MS) Purification->Analysis API Final Product (API) Enzalutamide Analysis->API

References

Navigating the Nuances of Androgen Receptor Modulation: A Technical Guide to Enobosarm (Ostarine) and the Distinct Profile of RD162

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on Compound Identity: Initial research into "RD162" as a Selective Androgen Receptor Modulator (SARM) reveals a common point of confusion in nomenclature. The compound this compound is, in fact, a second-generation nonsteroidal antiandrogen (NSAA), closely related to enzalutamide, and was investigated for the treatment of prostate cancer.[1][2][3] The therapeutic agent that aligns with the properties of a SARM, particularly in the context of combating muscle wasting, is Enobosarm , also widely known by its developmental codenames Ostarine, GTx-024, and MK-2866.[4][5][6][7]

This technical guide will proceed by focusing on Enobosarm as the primary subject, fulfilling the core request for an in-depth analysis of a SARM. A distinct section will be dedicated to the characterization of This compound to provide a comprehensive understanding of its antiandrogenic properties and differentiate it from the anabolic activity of SARMs.

Part 1: Enobosarm (Ostarine, GTx-024, MK-2866) - A Selective Androgen Receptor Modulator

Enobosarm is an investigational SARM developed for its potential to treat conditions like muscle wasting (cachexia) and osteoporosis.[5] Its mechanism of action is centered on selective activation of the androgen receptor (AR) in specific tissues, aiming to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.[[“]][[“]][10]

Quantitative Data Summary

The following tables summarize key quantitative data for Enobosarm, compiled from various preclinical and clinical studies.

Table 1: Preclinical Efficacy of Enobosarm

ParameterModelResultsReference
Myogenic DifferentiationC2C12 & L6 muscle cellsIncreased expression of myogenin, MyoD, MyH[[“]]
Bone HealingOvariectomized rat modelEnhanced callus formation and bone density[[“]][[“]]
Adipocyte MetabolismWistar ratsDownregulation of leptin and adiponectin[[“]]
Anabolic EffectsExperimental modelsPotent anabolic effects on skeletal muscle and bone with minimal prostate effects[10]

Table 2: Clinical Trial Data for Enobosarm

Trial PhasePatient PopulationDosageKey FindingsReference
Phase IIHealthy elderly men (>60) and postmenopausal women3 mg/dayStatistically significant increase in total lean body mass (P < 0.001); Significant improvement in physical function (P = 0.013)[11]
Phase IICancer patients with muscle wasting1 mg and 3 mgIncreased lean body mass and stair climb power[10]
Phase III (POWER 1 & 2)Cancer patientsNot specifiedIncreased lean body mass at day 84 and 147; Lower body weight decline vs. placebo[10]
Phase IIb (in combination with GLP-1 RA for obesity)Overweight or obese patientsNot specifiedFDA clearance received to start trial; aims to prevent muscle loss and promote fat loss[12]
Signaling Pathway of Enobosarm

Enobosarm, upon binding to the androgen receptor in target tissues like skeletal muscle, initiates a cascade of events leading to anabolic effects. This is distinct from the action of traditional anabolic steroids, which often undergo conversion to other hormones, leading to a wider range of effects.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Enobosarm Enobosarm AR Androgen Receptor (AR) Enobosarm->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive Enobosarm_AR Enobosarm-AR Complex HSP->Enobosarm_AR Dissociation Enobosarm_AR_dimer Dimerized Enobosarm-AR Complex Enobosarm_AR->Enobosarm_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) Enobosarm_AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Growth Muscle Growth & Differentiation Protein_Synthesis->Muscle_Growth

Caption: Enobosarm signaling pathway in muscle cells.

Experimental Protocols

This assay determines the binding affinity of a compound to the androgen receptor.

  • Objective: To quantify the affinity of Enobosarm for the androgen receptor relative to a known ligand.

  • Materials:

    • Recombinant human androgen receptor.

    • Radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT).

    • Test compound (Enobosarm).

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of recombinant androgen receptor and radiolabeled androgen are incubated in a series of tubes.

    • Increasing concentrations of the unlabeled test compound (Enobosarm) are added to the tubes.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., via filtration).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki).

This assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.

  • Objective: To determine if Enobosarm activates the androgen receptor and initiates downstream gene transcription.

  • Materials:

    • A mammalian cell line (e.g., HEK293) that does not endogenously express the androgen receptor.

    • An expression vector for the human androgen receptor.

    • A reporter vector containing a luciferase gene under the control of a promoter with androgen response elements (AREs).

    • Transfection reagent.

    • Luciferase assay substrate and luminometer.

  • Procedure:

    • Cells are co-transfected with the androgen receptor expression vector and the ARE-luciferase reporter vector.

    • After an incubation period to allow for protein expression, the cells are treated with various concentrations of Enobosarm.

    • The cells are incubated for a sufficient time to allow for receptor activation and luciferase expression.

    • The cells are lysed, and the luciferase substrate is added.

    • The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of the androgen receptor, is measured using a luminometer.[13][14][15]

Animal models are used to assess the efficacy of a compound in preventing or reversing muscle wasting.

  • Objective: To evaluate the anabolic effects of Enobosarm on skeletal muscle in a model of muscle atrophy.

  • Models:

    • Orchiectomy (castration) model: Removal of the testes in rodents leads to a loss of androgens and subsequent muscle atrophy.

    • Hindlimb unloading model: Suspending the hindlimbs of rodents simulates disuse atrophy.[16][17][18][19]

    • Aging model: Naturally aged rodents exhibit sarcopenia (age-related muscle loss).[16][18][20]

  • Procedure (using orchiectomy model):

    • Male rodents are surgically castrated.

    • A sham-operated control group is also included.

    • The castrated animals are divided into a vehicle control group and one or more groups treated with different doses of Enobosarm.

    • After a set treatment period, the animals are euthanized.

    • Specific muscles (e.g., levator ani, gastrocnemius) and organs (e.g., prostate) are dissected and weighed.

    • An increase in the weight of anabolic-sensitive muscles without a corresponding increase in the weight of androgenic-sensitive organs like the prostate indicates selective anabolic activity.

Part 2: this compound - A Second-Generation Nonsteroidal Antiandrogen

This compound is a potent and selective antagonist of the androgen receptor.[2] It was developed as a second-generation antiandrogen for the treatment of advanced prostate cancer.[3] Unlike a SARM, which selectively activates the AR, this compound blocks the receptor, inhibiting the effects of androgens like testosterone and dihydrotestosterone (DHT).

Quantitative Data Summary

Table 3: In Vitro Characterization of this compound

ParameterCell LineIC50 ValueComparisonReference
AR Competition BindingLNCaP/AR50 nM5- to 8-fold higher affinity than bicalutamide[2][21]
Inhibition of AR Nuclear TranslocationLNCaPEffective at 1 and 10 µMImpairs AR nuclear translocation, DNA binding, and coactivator recruitment[21]
Androgen-Dependent Gene ExpressionLNCaP/ARNo agonist activityAntagonized induction of PSA and TMPRSS2 by R1881[21]
Signaling Pathway of this compound (Antiandrogen Action)

The mechanism of this compound involves competitive inhibition of the androgen receptor, preventing its activation by endogenous androgens. This leads to a shutdown of androgen-dependent signaling pathways that promote the growth of prostate cancer cells.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding Blocked This compound This compound This compound->AR Competitive Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive Nuclear_Translocation Nuclear Translocation Blocked AR->Nuclear_Translocation DNA_Binding DNA Binding Blocked Nuclear_Translocation->DNA_Binding Transcription Gene Transcription Inhibited DNA_Binding->Transcription Cell_Growth Inhibition of Prostate Cancer Cell Growth Transcription->Cell_Growth

Caption: this compound antiandrogenic signaling pathway.

Experimental Workflow for SARM vs. Antiandrogen Screening

The discovery and characterization of novel androgen receptor modulators follows a structured workflow designed to identify compounds with the desired activity profile (selective agonist vs. antagonist).

G Start Compound Library Binding_Assay Primary Screen: Competitive Binding Assay Start->Binding_Assay Reporter_Assay Functional Screen: Reporter Gene Assay Binding_Assay->Reporter_Assay High-Affinity Hits SARM_Path Agonist Activity (SARM Candidate) Reporter_Assay->SARM_Path Antiandrogen_Path Antagonist Activity (Antiandrogen Candidate) Reporter_Assay->Antiandrogen_Path In_Vivo_SARM In Vivo Model: Muscle Atrophy SARM_Path->In_Vivo_SARM In_Vivo_Antiandrogen In Vivo Model: Prostate Cancer Xenograft Antiandrogen_Path->In_Vivo_Antiandrogen Lead_SARM Lead SARM In_Vivo_SARM->Lead_SARM Efficacy & Selectivity Lead_Antiandrogen Lead Antiandrogen In_Vivo_Antiandrogen->Lead_Antiandrogen Efficacy

Caption: Experimental workflow for screening AR modulators.

References

An In-Depth Technical Guide to the Chemical Properties of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (Enzalutamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, commonly known as enzalutamide (trade name Xtandi®, formerly MDV3100), is a potent, orally bioavailable, second-generation nonsteroidal antiandrogen (NSAA). It has emerged as a critical therapeutic agent in the management of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] Enzalutamide exerts its therapeutic effect by targeting multiple steps in the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of enzalutamide, including its physicochemical characteristics, mechanism of action, pharmacokinetic profile, and available toxicity data.

Physicochemical Properties

Enzalutamide is a white crystalline solid. Its chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
IUPAC Name 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Common Names Enzalutamide, MDV3100
CAS Number 915087-33-1
Molecular Formula C₂₁H₁₆F₄N₄O₂S
Molar Mass 464.44 g/mol
Property Value Reference
Melting Point 198-201 °C--INVALID-LINK--, --INVALID-LINK--
logP (calculated) 2.98 - 3.75--INVALID-LINK--, --INVALID-LINK--
pKa No ionizable groups in the physiological pH range--INVALID-LINK--
Biopharmaceutics Classification System (BCS) Class 2 (Low Solubility, High Permeability)--INVALID-LINK--
Solubility

Enzalutamide is practically insoluble in water across the physiological pH range. Its solubility in various solvents is detailed below.

Solvent Solubility Reference
Water Practically insoluble (≤2.0 µg/mL)--INVALID-LINK--
DMSO ≥20 mg/mL--INVALID-LINK--
Dimethylformamide (DMF) ~25 mg/mL--INVALID-LINK--
Ethanol ~0.5 mg/mL--INVALID-LINK--
Methanol Soluble--INVALID-LINK--

Synthesis

Several synthetic routes for enzalutamide have been published in patents and scientific literature. A common approach involves the reaction of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. The following diagram illustrates a generalized synthetic scheme. Detailed, step-by-step experimental protocols for large-scale synthesis are proprietary; however, various published methods provide a basis for laboratory-scale preparation.[3][4][5][6]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid Reaction Cyclization SM1->Reaction SM2 4-isothiocyanato-2-(trifluoromethyl)benzonitrile SM2->Reaction Product Enzalutamide Reaction->Product DMSO, Isopropyl Acetate, Heat

Generalized Synthetic Pathway for Enzalutamide.

Mechanism of Action and Pharmacodynamics

Enzalutamide is a potent and selective androgen receptor (AR) signaling inhibitor that acts at multiple steps in the AR signaling cascade.[1] Unlike first-generation antiandrogens, enzalutamide's multi-pronged mechanism contributes to its enhanced efficacy.

The key steps in its mechanism of action are:

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).

  • Inhibition of Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.

  • Impairment of DNA Binding and Coactivator Recruitment: For any AR that does translocate to the nucleus, enzalutamide impairs its ability to bind to DNA at androgen response elements (AREs) and subsequently recruit co-activator proteins necessary for the transcription of androgen-dependent genes.

This comprehensive blockade of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates to Nucleus and Binds DNA AR_Androgen->ARE Inhibits Nuclear Translocation Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Initiates ARE->Transcription Inhibits DNA Binding

Mechanism of Action of Enzalutamide in the Androgen Receptor Signaling Pathway.
Pharmacodynamic Parameters

Parameter Value Cell Line Reference
IC₅₀ 36 nMLNCaP prostate cells--INVALID-LINK--
IC₅₀ 21 nMLNCaP/AR cells--INVALID-LINK--

Pharmacokinetics

Enzalutamide exhibits predictable pharmacokinetic properties with low inter-subject variability. It is administered orally and has a long half-life, allowing for once-daily dosing.

Parameter Value Reference
Bioavailability ≥84.6% (based on excretion data)--INVALID-LINK--
Time to Peak Plasma Concentration (Tₘₐₓ) 1 hour (range: 0.5-3 hours)--INVALID-LINK--
Plasma Protein Binding 97-98% (primarily to albumin)--INVALID-LINK--
Volume of Distribution (Vd/F) 110 L--INVALID-LINK--
Metabolism Hepatic, primarily by CYP2C8 and CYP3A4--INVALID-LINK--
Major Active Metabolite N-desmethylenzalutamide (M2)--INVALID-LINK--
Elimination Half-life (t₁/₂) 5.8 days (range: 2.8-10.2 days)--INVALID-LINK--
Elimination Half-life of M2 7.8-8.6 days--INVALID-LINK--
Excretion 71.0% in urine (as metabolites), 13.6% in feces--INVALID-LINK--
Metabolism and Drug Interactions

Enzalutamide is extensively metabolized in the liver. The cytochrome P450 enzyme CYP2C8 is primarily responsible for the formation of its active metabolite, N-desmethylenzalutamide, while CYP3A4 plays a lesser role. Enzalutamide is a potent inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19, which can lead to significant drug-drug interactions with substrates of these enzymes.[1]

G cluster_metabolism Metabolism Details cluster_excretion Excretion Routes Enzalutamide Enzalutamide (Oral) Absorption Absorption (Bioavailability ≥84.6%) Enzalutamide->Absorption Distribution Distribution (Vd = 110 L) Protein Binding: 97-98% Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion CYP2C8 CYP2C8 CYP3A4 CYP3A4 Urine Urine (71.0%) (as metabolites) Excretion->Urine Feces Feces (13.6%) Excretion->Feces M2 N-desmethylenzalutamide (Active Metabolite) CYP2C8->M2 Primary Pathway CYP3A4->M2 Secondary Pathway Inactive Inactive Metabolites M2->Inactive Further Metabolism

Pharmacokinetic Workflow of Enzalutamide.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of enzalutamide are proprietary and not publicly available. However, the principles of the assays used for its characterization are well-established.

Androgen Receptor Binding Assay (General Protocol)

Competitive binding assays are used to determine the affinity of a compound for the androgen receptor. A radiolabeled androgen, such as [³H]-dihydrotestosterone, is incubated with a source of androgen receptors (e.g., prostate cancer cell lysates) in the presence of varying concentrations of the test compound (enzalutamide). The amount of radiolabeled androgen displaced by the test compound is measured, and from this, the IC₅₀ (and subsequently the Ki) can be calculated.

Cell Viability (MTT) Assay (General Protocol)

The effect of enzalutamide on cancer cell proliferation is commonly assessed using an MTT assay.

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with a range of concentrations of enzalutamide.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

Toxicity

The toxicity profile of enzalutamide has been evaluated in nonclinical studies and clinical trials. A specific oral LD₅₀ value is not publicly available.

  • Nonclinical Toxicity: In repeat-dose toxicology studies in rats and dogs, observed toxicities were consistent with the pharmacological activity of the drug, including effects on male reproductive organs.[3] Convulsions were observed in mice and dogs at clinically relevant exposures.[3] Enzalutamide was not found to be mutagenic or genotoxic.[3] In an embryo-fetal developmental toxicity study in mice, enzalutamide caused developmental toxicity, including embryo-fetal lethality at doses resulting in systemic exposures of approximately 0.4 times the human exposure.[6]

  • Clinical Toxicity: The most common adverse reactions (≥10%) reported in clinical trials include asthenia/fatigue, back pain, decreased appetite, constipation, arthralgia, diarrhea, hot flush, upper respiratory tract infection, peripheral edema, dyspnea, and headache.[4] A known serious adverse reaction is seizure, which occurred in <1% of patients in clinical trials.[4]

Conclusion

Enzalutamide is a highly potent and specific second-generation androgen receptor signaling inhibitor with a well-characterized chemical and pharmacological profile. Its multi-targeted mechanism of action provides a significant clinical benefit in the treatment of advanced prostate cancer. The compound's predictable pharmacokinetics support a convenient once-daily oral dosing regimen. While detailed experimental protocols are proprietary, the fundamental methodologies for its synthesis and evaluation are based on standard chemical and biological techniques. The safety profile is considered manageable, with known risks that can be monitored during therapy. This technical guide summarizes the core properties of enzalutamide to aid researchers and drug development professionals in their understanding and further investigation of this important therapeutic agent.

References

A Comprehensive Technical Guide to 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (RD162)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical properties, biological activity, and mechanism of action of the second-generation nonsteroidal antiandrogen, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, also known as RD162. This compound has been investigated for its potential in the treatment of castration-resistant prostate cancer (CRPC). This document details its IUPAC nomenclature and structure, summarizes key quantitative data, outlines experimental protocols for its synthesis and evaluation, and visualizes its signaling pathway.

IUPAC Name and Chemical Structure

The chemical compound of interest is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide[1].

Synonyms: this compound, RD-162, RD 162[1].

Chemical Structure:

The molecular structure of this compound is characterized by a central 5,7-diazaspiro[3.4]octane core. One of the nitrogen atoms of this core is substituted with a 4-cyano-3-(trifluoromethyl)phenyl group, while the other is attached to a 2-fluoro-N-methylbenzamide moiety. The structure features a thiohydantoin ring, which is a key pharmacophore for its antiandrogenic activity.

  • Molecular Formula: C₂₂H₁₆F₄N₄O₂S[1]

  • Molecular Weight: 476.45 g/mol

Below is a 2D representation of the chemical structure:

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Androgen Receptor (AR) Binding Affinity

CompoundIC₅₀ (nM)Cell LineAssay DescriptionReference
This compound 50LNCaP/ARCompetition assay using 16β-[¹⁸F]fluoro-5α-DHT (¹⁸-FDHT) to measure relative AR binding affinity.[2]
Bicalutamide159LNCaP/ARCompetition assay using 16β-[¹⁸F]fluoro-5α-DHT (¹⁸-FDHT) to measure relative AR binding affinity.[2]
MDV3100 (Enzalutamide)36LNCaP/ARCompetition assay using 16β-[¹⁸F]fluoro-5α-DHT (¹⁸-FDHT) to measure relative AR binding affinity.[2]

Table 2: In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

Treatment Group (10 mg/kg, daily oral gavage)Tumor Volume Change after 28 daysAnimal ModelReference
VehicleIncreased in 11 of 12 tumors (by ~2-20 fold)Castrate male mice bearing LNCaP/AR xenograft tumors[2]
This compound Regression or stable disease in the majority of tumorsCastrate male mice bearing LNCaP/AR xenograft tumors[2]
Bicalutamide1 tumor regressed, 4 stable, 7 progressed (up to 5-fold increase)Castrate male mice bearing LNCaP/AR xenograft tumors[2]

Experimental Protocols

Synthesis of Diarylthiohydantoin Analogues (General Procedure)

While a specific, detailed, step-by-step protocol for the synthesis of this compound (referred to as compound 91 in the primary literature) is not fully elaborated in a single source, the following general procedure is based on the synthesis of closely related and structurally similar diarylthiohydantoin androgen receptor antagonists, such as compound 92 (Enzalutamide), which was selected for clinical development from the same chemical series[3].

The synthesis is a multi-step process that can be broadly divided into the preparation of key intermediates and their final coupling to form the thiohydantoin core.

Step 1: Synthesis of the Isothiocyanate Intermediate

A substituted aniline, such as 4-amino-2-(trifluoromethyl)benzonitrile, is reacted with thiophosgene in a biphasic solvent system (e.g., chloroform and water) to yield the corresponding isothiocyanate.

Step 2: Synthesis of the Amine Intermediate

The synthesis of the amine intermediate bearing the spirocyclic core can be achieved through various routes. A common approach involves the Strecker reaction.

Step 3: Formation of the Thiohydantoin Ring

The isothiocyanate intermediate is reacted with an α-amino nitrile, which can be formed in situ or pre-synthesized. This reaction leads to the formation of a thiourea, which upon cyclization (often acid-catalyzed), yields the thiohydantoin ring structure.

Step 4: N-Arylation of the Thiohydantoin Core

The final step involves the N-arylation of the thiohydantoin with a suitable aromatic partner, such as a fluorinated benzamide derivative, to yield the final diarylthiohydantoin product. This can be achieved through a nucleophilic aromatic substitution reaction.

Note: The synthesis of this compound and its analogs is part of a broader structure-activity relationship (SAR) study aimed at optimizing the antiandrogenic activity and pharmacokinetic properties of this class of compounds[3]. The specific reaction conditions, including solvents, temperatures, and catalysts, would be optimized for each specific analog.

Androgen Receptor Binding Assay

The relative binding affinity of this compound to the androgen receptor was determined using a competitive binding assay in LNCaP/AR human prostate cancer cells, which are engineered to overexpress wild-type AR.

  • Cell Culture: LNCaP/AR cells are cultured in an appropriate medium.

  • Radioligand: A radiolabeled androgen, such as 16β-[¹⁸F]fluoro-5α-dihydrotestosterone (¹⁸-FDHT), is used as the tracer.

  • Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (this compound, bicalutamide, etc.).

  • Measurement of Bound Radioactivity: After incubation, the cells are washed to remove unbound ligand, and the amount of bound radioactivity is measured.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

In Vivo Xenograft Model of Castration-Resistant Prostate Cancer

The in vivo efficacy of this compound was evaluated in a mouse xenograft model of CRPC.

  • Animal Model: Castrated male immunodeficient mice are used.

  • Tumor Implantation: LNCaP/AR cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, the mice are randomized into treatment groups and dosed daily by oral gavage with either the vehicle control, this compound, or a comparator compound like bicalutamide.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.

  • Data Analysis: The change in tumor volume over the treatment period is analyzed to determine the anti-tumor efficacy of the compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the androgen receptor (AR). Its mechanism of action involves multiple disruptions to the AR signaling pathway, which is a key driver of prostate cancer cell growth and survival.

The key steps in the mechanism of action of this compound are:

  • Competitive Binding to AR: this compound binds to the ligand-binding domain (LBD) of the AR with high affinity, thereby competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

  • Impaired Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound binding to the AR hinders this nuclear translocation process.

  • Inhibition of DNA Binding: Once in the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This compound prevents the AR from effectively binding to these AREs.

  • Blockade of Coactivator Recruitment: The binding of the AR to DNA normally leads to the recruitment of coactivator proteins, which are essential for the initiation of gene transcription. This compound-bound AR is unable to recruit these coactivators.

The net effect of these actions is the inhibition of AR-mediated gene transcription, leading to a reduction in the expression of genes that promote prostate cancer cell proliferation and survival.

Androgen Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the normal androgen receptor signaling pathway and the points of inhibition by this compound.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Androgen Androgen (Testosterone/DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR-Androgen Complex AR_inactive->AR_active Conformational Change AR_this compound Inactive AR-RD162 Complex AR_inactive->AR_this compound Forms Inactive Complex AR_nuc Nuclear AR-Androgen Complex AR_active->AR_nuc Nuclear Translocation This compound This compound This compound->AR_inactive Competitively Binds Inhibit_Translocation Blocks Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Inhibit_DNA_Binding Inhibits DNA Binding Coactivators Coactivators ARE->Coactivators Recruits Inhibit_Coactivator Prevents Recruitment Transcription Gene Transcription Coactivators->Transcription Initiates CellGrowth Cell Growth & Survival Transcription->CellGrowth Promotes Inhibit_Translocation->AR_nuc Inhibit_DNA_Binding->ARE Inhibit_Coactivator->Coactivators

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Conclusion

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (this compound) is a potent, second-generation nonsteroidal androgen receptor antagonist. Its high binding affinity for the AR and its multi-faceted mechanism of action, which includes the inhibition of AR nuclear translocation, DNA binding, and coactivator recruitment, make it an important molecule in the study of treatments for castration-resistant prostate cancer. The quantitative data from preclinical studies demonstrate its superior activity compared to the first-generation antiandrogen, bicalutamide. This technical guide provides a comprehensive overview of the key information relevant to researchers and professionals in the field of drug development.

References

Target Validation of RD162: A Second-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. The development of second-generation antiandrogens has been a critical advancement in the treatment of CRPC. This technical guide provides a comprehensive overview of the preclinical target validation of RD162, a novel diarylthiohydantoin derivative that emerged from the same drug discovery program as enzalutamide (MDV3100). We detail the mechanism of action of this compound, present key preclinical data in a structured format, and provide detailed experimental protocols for the core assays used in its validation. This document is intended to serve as a resource for researchers and scientists in the field of oncology and drug development, offering insights into the rigorous process of target validation for a new therapeutic agent in CRPC.

Introduction: The Androgen Receptor in Castration-Resistant Prostate Cancer

Prostate cancer is the most common non-cutaneous cancer in men. While androgen deprivation therapy (ADT) is the standard of care for metastatic prostate cancer, the disease invariably progresses to a more aggressive state known as castration-resistant prostate cancer (CRPC). A key molecular driver of CRPC is the continued activity of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] In the CRPC state, AR signaling can be reactivated through various mechanisms, including AR gene amplification, AR mutations that allow activation by other steroids, and intratumoral androgen synthesis.[1] This persistent reliance on AR signaling provides a strong rationale for the development of more potent and specific AR antagonists.

First-generation antiandrogens, such as bicalutamide, have limited efficacy in the context of CRPC, often due to their partial agonist activity when AR is overexpressed. This led to the development of second-generation antiandrogens designed to overcome these limitations. This compound was one of the lead compounds, alongside MDV3100 (enzalutamide), to emerge from a rational drug design program aimed at identifying potent AR antagonists with no agonist activity in the setting of AR overexpression.[2]

Mechanism of Action of this compound

This compound is a nonsteroidal AR antagonist that functions through a multi-pronged mechanism to inhibit AR signaling more effectively than first-generation agents.[3] Its mechanism of action involves:

  • High-Affinity Binding to the Androgen Receptor: this compound binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than bicalutamide.[4] This allows it to outcompete endogenous androgens more effectively.

  • Inhibition of AR Nuclear Translocation: Upon ligand binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus to regulate gene expression. This compound impairs this critical step, preventing the AR from reaching its target genes.[3]

  • Impaired DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, this compound disrupts its ability to bind to androgen response elements (AREs) on the DNA and to recruit necessary coactivators for transcriptional activation.[3]

This multifaceted inhibition of the AR signaling pathway results in a more complete shutdown of androgen-driven gene expression, leading to decreased cancer cell proliferation and increased apoptosis.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP Binding AR_n Nuclear AR AR->AR_n Nuclear Translocation AR->AR_n Inhibited by this compound HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP Dissociation RD162_cyto This compound RD162_cyto->AR_HSP Inhibits Androgen Binding (High Affinity) ARE Androgen Response Element (ARE) on DNA AR_n->ARE Binds AR_n->ARE Inhibited by this compound AR_DNA AR-DNA-Coactivator Complex ARE->AR_DNA Coactivators Coactivators Coactivators->AR_DNA Coactivators->AR_DNA Inhibited by this compound Gene_Transcription Target Gene Transcription AR_DNA->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by this compound.

Preclinical Data for this compound

The preclinical evaluation of this compound demonstrated its superior potency and efficacy compared to the then-standard-of-care antiandrogen, bicalutamide. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound
AssayCell LineCompoundIC50 (nM)Notes
AR Competitive Binding LNCaP/ARThis compound505-fold higher affinity than bicalutamide.[5]
MDV3100367-fold higher affinity than bicalutamide.[5]
Bicalutamide159First-generation antiandrogen.[5]
Cell Proliferation VCaPThis compound~1 µMSuppressed growth at 1 µM and 10 µM.[5]
MDV3100~1 µMSuppressed growth at 1 µM and 10 µM.[5]
Bicalutamide>10 µMNo significant growth suppression.[5]
Table 2: In Vivo Efficacy of this compound in LNCaP/AR Xenograft Model
Treatment Group (daily oral dose)Tumor ResponseMedian Time to Progression (days)Mean Plasma Concentration (µM)
Vehicle 11 of 12 tumors progressedNot Reported-
Bicalutamide (10 mg/kg) 1 tumor regressed, 4 stable, 7 progressed3540
This compound (10 mg/kg) 10 of 12 tumors regressed by >50%18624

Data from Tran et al., Science, 2009. The LNCaP/AR xenograft model utilizes human prostate cancer cells overexpressing AR, grown in castrated male mice to mimic CRPC.[5]

Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValue
Oral Bioavailability ~50%
Serum Half-life ~30 hours
Trough Levels (24h post 20 mg/kg oral dose) ~23 µM

Data from Tran et al., Science, 2009.[5]

Experimental Workflow for this compound Target Validation

The preclinical validation of this compound followed a logical and systematic workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point A1 AR Competitive Binding Assay A2 AR Nuclear Translocation Assay A1->A2 Potent binders advance A3 AR-Dependent Gene Expression Analysis (qRT-PCR) A2->A3 Effective inhibitors advance A4 Cell Viability & Apoptosis Assays A3->A4 Confirm functional effect B1 Pharmacokinetic Studies in Mice A4->B1 Promising in vitro profile B2 Pharmacodynamic Studies (AR Activity in Xenografts) B1->B2 Establish dose & exposure B3 Efficacy Studies in CRPC Xenograft Models B2->B3 Confirm target engagement C1 Lead Candidate Selection B3->C1 Demonstrate in vivo efficacy

Caption: Experimental workflow for the preclinical target validation of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical validation of this compound. These protocols are synthesized from the primary literature and standard laboratory procedures.

AR Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

  • Cell Line: LNCaP cells engineered to overexpress AR (LNCaP/AR).

  • Reagents:

    • Radioligand: 18F-labeled dihydrotestosterone (18F-FDHT).

    • Competition Compounds: this compound, MDV3100, bicalutamide, unlabeled DHT (positive control).

    • Binding Buffer: PBS with 1% BSA.

  • Protocol:

    • Culture LNCaP/AR cells to ~80% confluency in appropriate media.

    • Harvest cells and resuspend in ice-cold binding buffer to a concentration of 1x10^6 cells/mL.

    • In a 96-well plate, add 50 µL of cell suspension to each well.

    • Add 50 µL of varying concentrations of competitor compounds (this compound, etc.) or vehicle control.

    • Add 50 µL of 18F-FDHT at a final concentration of ~1 nM.

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

    • Harvest the cells onto a filter mat using a cell harvester and wash 3 times with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filter mat using a scintillation counter.

    • Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value by non-linear regression analysis.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the AR to assess the effect of test compounds on its translocation from the cytoplasm to the nucleus.

  • Cell Line: LNCaP or other AR-positive prostate cancer cells.

  • Reagents:

    • Test Compounds: this compound, bicalutamide.

    • Androgen: Dihydrotestosterone (DHT, 10 nM).

    • Fixative: 4% paraformaldehyde in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Blocking Buffer: 5% goat serum in PBS.

    • Primary Antibody: Anti-AR rabbit polyclonal antibody.

    • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

    • Nuclear Stain: DAPI.

  • Protocol:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with vehicle, DHT alone, or DHT in combination with test compounds for 2-4 hours.

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 5% goat serum for 1 hour.

    • Incubate with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount coverslips on slides with mounting medium containing DAPI.

    • Visualize and capture images using a fluorescence microscope. Assess the subcellular localization of AR (predominantly nuclear, cytoplasmic, or pan-cellular).

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This assay quantifies the mRNA levels of AR-regulated genes to determine the functional consequence of AR inhibition.

  • Cell Line: LNCaP/AR cells.

  • Reagents:

    • Androgen: R1881 (synthetic androgen, 1 nM).

    • Test Compounds: this compound, bicalutamide.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green PCR master mix.

    • Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., ACTB).

  • Protocol:

    • Plate LNCaP/AR cells and culture in androgen-depleted media (charcoal-stripped serum) for 48 hours.

    • Treat cells with vehicle, R1881 alone, or R1881 in combination with test compounds for 8 hours.

    • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

    • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Cell Viability and Apoptosis Assays

These assays measure the effect of this compound on cancer cell proliferation and programmed cell death.

  • Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • Seed VCaP cells in a 96-well plate.

    • Treat with varying concentrations of this compound or bicalutamide for 4 days.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent (equal volume to the culture medium) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, an indicator of metabolically active cells.

  • Apoptosis (e.g., Caspase-Glo® 3/7 Assay):

    • Seed VCaP cells in a 96-well plate.

    • Treat with 10 µM of this compound, bicalutamide, or a positive control (e.g., etoposide) for 1-3 days.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 reagent (equal volume to the culture medium).

    • Mix and incubate at room temperature for 30-60 minutes.

    • Measure luminescence. The signal is proportional to the activity of caspases 3 and 7, key executioners of apoptosis.

In Vivo Xenograft Model of CRPC

This model assesses the anti-tumor efficacy of this compound in a living organism that mimics the human disease state.

  • Animal Model: Male immunodeficient mice (e.g., nude or SCID).

  • Cell Line: LNCaP/AR cells co-expressing a luciferase reporter.

  • Protocol:

    • Surgically castrate male mice to deplete circulating androgens.

    • Subcutaneously inject 1-2 x 10^6 LNCaP/AR cells suspended in Matrigel into the flank of each mouse.

    • Monitor tumor growth by caliper measurements and/or bioluminescence imaging.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound, bicalutamide).

    • Administer compounds daily via oral gavage. Prepare this compound as a slurry in a vehicle such as 0.5% hydroxy-methyl-propyl-cellulose.

    • Monitor tumor volume and animal weight regularly (e.g., twice weekly).

    • For pharmacodynamic studies, perform bioluminescence imaging to assess AR transcriptional activity in the tumors.

    • Continue treatment for a specified duration (e.g., 28 days) or until tumors reach a predetermined endpoint.

    • At the end of the study, collect tumors for further analysis (e.g., histology, western blot).

Logical Progression to Clinical Development

The robust preclinical data for this compound and its sister compound, MDV3100, provided a strong rationale for advancing to clinical trials. The logical flow from preclinical evidence to clinical development is a critical aspect of drug discovery.

Logical_Flow cluster_preclinical Preclinical Evidence cluster_decision Development Decision cluster_clinical Clinical Development P1 High AR Binding Affinity (> Bicalutamide) D1 Strong Rationale for CRPC Treatment P1->D1 P2 No AR Agonist Activity in AR-Overexpressing Cells P2->D1 P3 Inhibition of AR Nuclear Translocation & DNA Binding P3->D1 P4 In Vitro Anti-proliferative & Pro-apoptotic Activity P4->D1 P5 Favorable Pharmacokinetics (Oral Bioavailability, Half-life) P5->D1 P6 In Vivo Tumor Regression in CRPC Xenograft Models P6->D1 D2 Selection of Lead Candidate (MDV3100 selected over this compound) D1->D2 C1 Phase I/II Clinical Trials in CRPC Patients D2->C1 C2 Demonstration of Safety & Preliminary Efficacy (e.g., PSA decline) C1->C2

Caption: Logical flow from preclinical evidence to clinical development for the this compound/MDV3100 program.

While both this compound and MDV3100 showed promising preclinical activity, MDV3100 (enzalutamide) was ultimately selected for clinical development and has since become a standard-of-care treatment for CRPC. The decision to advance one compound over the other likely involved a holistic assessment of their pharmacological and toxicological profiles.

Conclusion

The preclinical target validation of this compound exemplifies a successful, mechanism-based approach to drug discovery for castration-resistant prostate cancer. Through a series of rigorous in vitro and in vivo experiments, this compound was shown to be a potent and effective antagonist of the androgen receptor, overcoming the limitations of first-generation antiandrogens. Its high affinity for the AR, coupled with its ability to inhibit nuclear translocation and DNA binding, translated into significant anti-tumor activity in models of CRPC. This comprehensive preclinical data package provided the essential validation for this class of compounds to proceed into clinical trials, ultimately leading to the approval of enzalutamide and a paradigm shift in the management of advanced prostate cancer. The methodologies and logical framework presented in this guide serve as a valuable reference for the ongoing development of novel therapeutics targeting oncogenic signaling pathways.

References

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Apalutamide, chemically known as 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, is a potent, second-generation, non-steroidal androgen receptor (AR) inhibitor. Marketed under the brand name Erleada®, it has emerged as a critical therapeutic agent in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of Apalutamide, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: The Unmet Need in Prostate Cancer Therapy

Prostate cancer is a leading cause of cancer-related mortality in men worldwide.[1] Androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced disease; however, many patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of testosterone.[2] A key driver of CRPC is the continued signaling of the androgen receptor. This created a significant unmet need for more effective AR inhibitors.

Discovery and Medicinal Chemistry

Apalutamide, formerly known as ARN-509, was discovered through a dedicated drug discovery program aimed at identifying next-generation AR antagonists with improved efficacy over first-generation agents like bicalutamide. The development was a collaborative effort, originating from research at the University of California and further advanced by Janssen Research & Development.[3]

The medicinal chemistry effort focused on designing a molecule with high affinity for the AR ligand-binding domain, potent antagonism of AR signaling, and a favorable pharmacokinetic profile. The resulting structure of Apalutamide features a thiohydantoin core, which is crucial for its potent anti-androgen activity.[4] Structure-activity relationship (SAR) studies led to the selection of Apalutamide based on its superior in vitro and in vivo activity compared to other candidates.[4]

Synthesis of Apalutamide

Several synthetic routes for Apalutamide have been developed to enable large-scale production. A common approach involves a multi-step synthesis, which can be broadly outlined as follows:

  • Formation of the Thiohydantoin Core: This typically involves the reaction of an isothiocyanate derivative with an amino acid ester.[5]

  • Coupling Reactions: Subsequent coupling reactions are employed to introduce the cyanotrifluoromethylphenyl and the fluorobenzamide moieties to the thiohydantoin scaffold.[5][6]

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).[6]

Mechanism of Action: A Multi-faceted Androgen Receptor Antagonist

Apalutamide is a potent and selective competitive inhibitor of the androgen receptor.[7] Its mechanism of action is multifaceted and involves several key steps in the AR signaling pathway:

  • Inhibition of Androgen Binding: Apalutamide binds with high affinity to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[8]

  • Prevention of AR Nuclear Translocation: By binding to the AR, Apalutamide inhibits the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[8]

  • Inhibition of AR Binding to DNA: Apalutamide prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby blocking the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.[8]

This comprehensive blockade of the AR signaling pathway makes Apalutamide a highly effective anti-cancer agent in androgen-sensitive prostate cancer.

Signaling Pathway Diagram

Apalutamide_Mechanism_of_Action cluster_inhibition Androgen Androgen (Testosterone/DHT) AR_cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_cytoplasm Binds AR_Apalutamide AR-Apalutamide Complex AR_Androgen AR-Androgen Complex AR_cytoplasm->AR_Androgen Apalutamide Apalutamide Apalutamide->AR_cytoplasm Binds AR_nucleus AR-Androgen (Nucleus) ARE Androgen Response Element (DNA) Apalutamide->Inhibition AR_Androgen->AR_nucleus Translocation AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Inhibition->AR_Androgen Inhibition->AR_nucleus Inhibition->ARE

Caption: Mechanism of action of Apalutamide in blocking the androgen receptor signaling pathway.

Preclinical Development

Apalutamide underwent extensive preclinical evaluation to characterize its pharmacological properties and anti-tumor activity.

In Vitro Studies
  • Androgen Receptor Binding Affinity: In a cell-free competitive binding assay, Apalutamide demonstrated a high affinity for the androgen receptor with an IC50 of 16 nM.[7]

  • AR-Mediated Transcription Inhibition: In Hep-G2 cells expressing a VP16-AR fusion protein and an ARE-driven luciferase reporter, Apalutamide inhibited R1881-induced transcription with an IC50 of 0.2 µM.[7]

  • Cell Proliferation Inhibition: Apalutamide effectively inhibited the proliferation of LNCaP/AR prostate cancer cells induced by the synthetic androgen R1881, with an IC50 of less than 10 µM.[7]

In Vivo Studies
  • Xenograft Models: In castrated male mice bearing LNCaP/AR xenograft tumors, oral administration of Apalutamide at doses of 10 mg/kg/day resulted in significant tumor growth inhibition.[9]

Quantitative Preclinical Data

ParameterValueAssay
AR Binding Affinity (IC50) 16 nMCell-free competitive binding assay
AR-Mediated Transcription Inhibition (IC50) 0.2 µMHep-G2 cells with ARE-luciferase reporter
Cell Proliferation Inhibition (IC50) < 10 µMLNCaP/AR prostate cancer cells
In Vivo Efficacy Significant tumor growth inhibitionLNCaP/AR xenograft model (10 mg/kg/day)

Clinical Development

Apalutamide has been rigorously evaluated in a comprehensive clinical development program, leading to its approval for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).

Pharmacokinetics in Humans

The pharmacokinetic profile of Apalutamide has been well-characterized in clinical studies.[10][11]

Human Pharmacokinetic Parameters (at 240 mg once daily)

ParameterValue
Time to Peak Plasma Concentration (Tmax) 2 hours (range: 1 to 5 hours)[4]
Apparent Clearance (CL/F) at Steady-State 2.0 L/h[4]
Mean Effective Half-life at Steady-State ~3 days[4]
Mean Accumulation Ratio ~5-fold[4]
Steady-State Maximum Concentration (Cmax) 6.0 mcg/mL[4]
Steady-State Area Under the Curve (AUC) 100 mcg·h/mL[4]
Pivotal Clinical Trials

Two key Phase 3 clinical trials, SPARTAN and TITAN, have established the efficacy and safety of Apalutamide in distinct prostate cancer patient populations.

The SPARTAN trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Apalutamide in men with nmCRPC who were at high risk for developing metastases.[12]

SPARTAN Trial: Key Efficacy Endpoints

EndpointApalutamide + ADTPlacebo + ADTHazard Ratio (95% CI)p-value
Median Metastasis-Free Survival 40.5 months16.2 months0.28 (0.23-0.35)<0.001
Median Overall Survival 73.9 months59.9 months0.78 (0.64-0.96)0.016

The TITAN trial was a randomized, double-blind, placebo-controlled Phase 3 study that assessed the efficacy and safety of Apalutamide in combination with ADT in men with mCSPC.[3][13]

TITAN Trial: Key Efficacy Endpoints

EndpointApalutamide + ADTPlacebo + ADTHazard Ratio (95% CI)p-value
Overall Survival at 24 months 82.4%73.5%0.67 (0.51-0.89)0.005
Radiographic Progression-Free Survival at 24 months 68.2%47.5%0.48 (0.39-0.60)<0.001

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key experiments for the development of Apalutamide.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Experimental Workflow: AR Competitive Binding Assay

AR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AR Protein - Radiolabeled Androgen (e.g., [3H]-R1881) - Test Compound (Apalutamide) Start->Prepare_Reagents Incubate Incubate AR protein with radiolabeled androgen and varying concentrations of Apalutamide Prepare_Reagents->Incubate Separate Separate bound from free radiolabeled androgen (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand using a scintillation counter Separate->Measure Analyze Analyze data to determine the IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for a typical androgen receptor competitive binding assay.

A detailed protocol would involve the use of purified AR ligand-binding domain, a radiolabeled androgen such as [3H]-mibolerone or [3H]-R1881, and a scintillation proximity assay (SPA) format for high-throughput screening.[14][15][16] The amount of bound radioactivity is measured in the presence of increasing concentrations of the test compound to determine the concentration that inhibits 50% of the radioligand binding (IC50).

LNCaP Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of compounds in a setting that mimics human prostate cancer.

Experimental Workflow: LNCaP Xenograft Study

Xenograft_Study_Workflow Start Start Cell_Culture Culture LNCaP/AR prostate cancer cells Start->Cell_Culture Implantation Subcutaneously implant LNCaP/AR cells into castrated immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to grow to a specified size Implantation->Tumor_Growth Treatment Administer Apalutamide or vehicle (control) orally, daily Tumor_Growth->Treatment Monitor Monitor tumor volume and body weight regularly Treatment->Monitor Endpoint At study endpoint, euthanize mice and excise tumors for analysis Monitor->Endpoint End End Endpoint->End

Caption: General workflow for an LNCaP xenograft study to evaluate anti-tumor efficacy.

A typical protocol involves subcutaneously injecting a suspension of LNCaP/AR cells mixed with Matrigel into the flank of castrated male immunodeficient mice.[9] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Apalutamide is typically administered orally on a daily schedule, and tumor volume and body weight are monitored regularly.

Androgen Receptor Luciferase Reporter Assay

This cell-based assay is used to measure the ability of a compound to modulate AR-mediated gene transcription.

Experimental Workflow: AR Luciferase Reporter Assay

Luciferase_Assay_Workflow Start Start Cell_Transfection Transfect cells (e.g., HepG2) with an AR expression vector and an ARE-luciferase reporter vector Start->Cell_Transfection Treatment Treat cells with an androgen (e.g., R1881) and varying concentrations of Apalutamide Cell_Transfection->Treatment Incubation Incubate cells for a specified period (e.g., 24-48 hours) Treatment->Incubation Lysis Lyse the cells and add luciferase substrate Incubation->Lysis Measure Measure luminescence using a luminometer Lysis->Measure Analyze Analyze data to determine the IC50 for transcriptional inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for an androgen receptor luciferase reporter gene assay.

In this assay, a suitable cell line is co-transfected with a plasmid encoding the androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[8][17] The cells are then treated with an androgen to stimulate AR-mediated transcription, in the presence or absence of the test compound. The level of luciferase expression, which is proportional to AR transcriptional activity, is quantified by measuring luminescence.

Conclusion

The discovery and development of Apalutamide represent a significant advancement in the treatment of advanced prostate cancer. Its potent and multi-faceted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in both nmCRPC and mCSPC have established it as a valuable therapeutic option for patients. The comprehensive preclinical and clinical evaluation of Apalutamide provides a robust foundation for its use in clinical practice and serves as a paradigm for the development of targeted cancer therapies.

References

RD162: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RD162 is a potent, second-generation nonsteroidal antiandrogen (NSAA) that demonstrates significant preclinical activity in prostate cancer models. As a diarylthiohydantoin derivative, it is structurally related to the approved drug enzalutamide (MDV3100). This compound acts as a high-affinity antagonist of the androgen receptor (AR), effectively inhibiting its signaling pathway, which is a critical driver of prostate cancer growth. This technical guide provides a comprehensive overview of the preclinical data and studies for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to support further research and development of this and similar compounds.

Mechanism of Action

This compound is a pure antagonist of the androgen receptor. Unlike first-generation antiandrogens such as bicalutamide, this compound does not exhibit partial agonist activity in the context of AR overexpression, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[1] Its mechanism of action involves several key steps that collectively inhibit AR signaling:

  • High-Affinity Binding to the Androgen Receptor: this compound binds to the ligand-binding domain (LBD) of the AR with an affinity five- to eight-fold greater than that of bicalutamide.[2] This strong and specific binding competitively inhibits the binding of androgens like dihydrotestosterone (DHT).

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to regulate gene expression. This compound impairs this process, reducing the amount of AR that can reach its target genes in the nucleus.[3]

  • Impaired DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, this compound alters the receptor's conformation. This change hinders the binding of the AR to androgen response elements (AREs) on the DNA and prevents the recruitment of coactivators necessary for transcriptional activation.[1][4]

The multi-faceted inhibition of the AR signaling pathway by this compound leads to a robust suppression of androgen-regulated gene expression, ultimately resulting in the induction of apoptosis in prostate cancer cells.[3]

RD162_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex AR-Androgen Complex This compound This compound This compound->AR Binds with high affinity AR_nuc Nuclear AR AR_complex->AR_nuc Nuclear Translocation DNA DNA (AREs) AR_nuc->DNA Binds to AREs Coactivators Coactivators DNA->Coactivators Recruits Gene_Transcription Androgen-Regulated Gene Transcription Coactivators->Gene_Transcription Initiates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to RD162_effect This compound Action RD162_effect->AR_nuc Inhibits Translocation RD162_effect->DNA Impairs Binding RD162_effect->Coactivators Impairs Recruitment

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Studies

The in vitro activity of this compound has been evaluated in various prostate cancer cell lines, demonstrating its potent and specific antiandrogenic effects.

Binding Affinity

Competitive binding assays were performed to determine the relative affinity of this compound for the androgen receptor compared to other antiandrogens.

CompoundRelative Binding Affinity (IC50, nM)Cell Line
This compound 30.9 ± 9.2 LNCaP/AR
MDV310021.4 ± 4.4LNCaP/AR
Bicalutamide160 ± 29LNCaP/AR
LNCaP/AR cells are engineered to overexpress the androgen receptor.
Inhibition of Androgen-Regulated Gene Expression

This compound has been shown to effectively inhibit the expression of androgen-regulated genes, such as prostate-specific antigen (PSA).

Cell Proliferation and Apoptosis

Studies in various prostate cancer cell lines have demonstrated the ability of this compound to inhibit cell proliferation and induce apoptosis.

Cell LineEffect of this compoundNotes
LNCaPInhibition of androgen-dependent proliferationAndrogen-sensitive, expresses wild-type AR
VCaPInduction of apoptosisOverexpresses wild-type AR
DU145No effect on proliferationAR-negative

In Vivo Studies

Preclinical in vivo studies using xenograft models of human prostate cancer have demonstrated the significant antitumor activity of this compound.

Xenograft Models

This compound has been evaluated in castrated male mice bearing LNCaP/AR xenografts, a model of castration-resistant prostate cancer.

Treatment GroupDosage and ScheduleTumor ResponseMedian Time to Progression
This compound 10 mg/kg, oral, dailyRegression of all 12 tumors 186 days
Bicalutamide10 mg/kg, oral, dailyProgression of 11 out of 12 tumors35 days
Vehicle ControlOral, dailyTumor progressionNot reported

In the this compound-treated group, nine of the twelve tumors regressed by more than 50%.[1]

Experimental_Workflow_Xenograft_Study start Castrated Male Mice with LNCaP/AR Xenografts treatment Treatment Groups (n=12 per group) start->treatment This compound This compound (10 mg/kg, oral, daily) treatment->this compound bicalutamide Bicalutamide (10 mg/kg, oral, daily) treatment->bicalutamide vehicle Vehicle Control (oral, daily) treatment->vehicle monitoring Tumor Volume Measurement This compound->monitoring bicalutamide->monitoring vehicle->monitoring endpoint Analysis: - Tumor Regression - Time to Progression monitoring->endpoint

Figure 2: Experimental workflow for the in vivo xenograft study.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has favorable drug-like properties.

ParameterValueSpecies
Oral Bioavailability~50%Mouse
Serum Half-life (oral)~30 hoursMouse
Plasma Concentration (24h post 20 mg/kg oral dose)~23 µMMouse

These pharmacokinetic parameters indicate that this compound achieves and maintains concentrations in the blood that are sufficient to block AR activity based on in vitro data.[1]

Toxicology

As of the latest available preclinical data, specific toxicology studies for this compound have not been publicly detailed. However, it is closely related to enzalutamide, for which extensive toxicological data is available from its clinical development.

Experimental Protocols

In Vitro AR Competition Assay
  • Cell Line: LNCaP/AR human prostate cancer cells.

  • Method: A competition assay using 16β-[18F]fluoro-5α-DHT (18F-FDHT) was used to measure the relative binding affinity of the compounds to the AR.

  • Procedure: LNCaP/AR cells were incubated with 18F-FDHT in the presence of increasing concentrations of this compound, MDV3100, or bicalutamide. The displacement of 18F-FDHT was measured to determine the IC50 values.

In Vivo Xenograft Study
  • Animal Model: Castrated male mice.

  • Tumor Model: Subcutaneous implantation of LNCaP/AR human prostate cancer cells.

  • Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups and dosed daily by oral gavage.

  • Monitoring: Tumor volume was measured regularly using calipers.

  • Endpoint: The study continued until tumors reached a predetermined maximum size or for a specified duration, with time to progression and tumor regression being the primary endpoints.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for prostate cancer, particularly for castration-resistant forms of the disease. Its high affinity for the androgen receptor and its multi-faceted mechanism of action result in potent inhibition of AR signaling and significant antitumor activity in vivo. The favorable pharmacokinetic profile of this compound further enhances its clinical potential. While enzalutamide (MDV3100) was ultimately selected for clinical development over this compound, the preclinical data for this compound remain valuable for the scientific community, providing a strong foundation for the development of next-generation androgen receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for a Novel Anti-Cancer Agent (Designated "RD162") in an In Vivo Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "RD162" does not correspond to a publicly known therapeutic agent or experimental model in the scientific literature as of the latest search. The following application notes and protocols are provided as a detailed template for researchers, scientists, and drug development professionals to adapt for a novel compound in a preclinical in vivo mouse model setting.

Application Notes

Introduction:

In vivo xenograft mouse models are a cornerstone of preclinical cancer research, providing a platform to evaluate the efficacy and safety of novel therapeutic agents in a living organism.[1][2] This document outlines the experimental design for testing a hypothetical anti-cancer agent, "this compound," using a subcutaneous xenograft model. These models involve the implantation of human cancer cells into immunocompromised mice, which then develop tumors that can be monitored and treated.[1] The protocols provided herein are designed to ensure reproducibility and generate robust data for the preclinical assessment of "this compound."

Experimental Objectives:

  • To determine the anti-tumor efficacy of this compound in a human cancer cell line-derived xenograft (CDX) mouse model.

  • To establish a dose-response relationship for this compound.

  • To assess the tolerability and potential side effects of this compound administration.

  • To investigate the mechanism of action of this compound through pharmacodynamic (PD) biomarker analysis in tumor tissue.

Model Selection:

The choice of an appropriate mouse strain and cancer cell line is critical for a successful study.

  • Mouse Strain: Immunocompromised mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are commonly used as they can accept human tumor xenografts without rejection.[1]

  • Cancer Cell Line: The selected cell line should be relevant to the proposed therapeutic indication of this compound. For this template, we will use the HT-29 human colorectal cancer cell line as an example. It is crucial to ensure the cell line is well-characterized and free from contamination.

Experimental Endpoints:

  • Primary Endpoint: Tumor growth inhibition (TGI). This is typically measured by changes in tumor volume over time.

  • Secondary Endpoints:

    • Animal body weight changes as an indicator of toxicity.

    • Overall survival.

    • Pharmacodynamic markers in tumor tissue (e.g., target protein phosphorylation).

    • Blood chemistry and hematology for toxicity assessment.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA.

  • Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is required for implantation.

  • Implantation Suspension: Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel for subcutaneous injection.

Animal Handling and Tumor Implantation
  • Animal Acclimatization: House 6-8 week old female athymic nude mice in a specific pathogen-free (SPF) facility for at least one week before the experiment.

  • Implantation: Anesthetize the mice using isoflurane.[1] Inject 0.1 mL of the cell suspension (containing 5 x 10^6 HT-29 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[3]

Treatment Administration
  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing Preparation: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administration: Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., once daily for 21 days).

  • Monitoring: Record animal body weight and any clinical signs of toxicity daily.

Endpoint Analysis
  • Euthanasia: At the end of the study, euthanize mice according to institutional guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tumor Excision and Measurement: Excise the tumors and record their final weight.

  • Tissue Processing: Divide the tumor tissue for various analyses:

    • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze a portion in liquid nitrogen for Western blot or other molecular analyses.

  • Blood Collection: Collect blood via cardiac puncture for hematology and clinical chemistry analysis.

Data Presentation

Table 1: Anti-Tumor Efficacy of this compound in HT-29 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control01500 ± 150-1.5 ± 0.2
This compound10900 ± 120400.9 ± 0.15
This compound30450 ± 90700.45 ± 0.1
This compound100150 ± 50900.15 ± 0.05

Table 2: Tolerability of this compound in HT-29 Xenograft Model

Treatment GroupDose (mg/kg)Mean Body Weight Change at Day 21 (%) ± SEMTreatment-Related MortalityNotable Clinical Signs
Vehicle Control0+5.0 ± 1.50/10None
This compound10+4.5 ± 1.80/10None
This compound30+2.0 ± 2.00/10None
This compound100-8.0 ± 2.51/10Mild lethargy

Visualization

experimental_workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase cluster_analysis Analysis Phase cell_culture 1. HT-29 Cell Culture cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation (5x10^6 cells/mouse) cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization treatment 6. Treatment Administration (Vehicle or this compound) randomization->treatment monitoring 7. Daily Monitoring (Tumor Volume, Body Weight) treatment->monitoring euthanasia 8. Euthanasia & Tissue Collection monitoring->euthanasia data_analysis 9. Data Analysis & Reporting euthanasia->data_analysis

Caption: Experimental workflow for the this compound in vivo xenograft study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 Phosphorylation tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylation tf_active Active Transcription Factor tf_inactive->tf_active dna DNA tf_active->dna gene_expression Gene Expression (Proliferation, Survival) dna->gene_expression This compound This compound This compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for the Preparation of "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide," also known as RD-162, is a second-generation nonsteroidal antiandrogen (NSAA). It functions as a potent and selective silent antagonist of the androgen receptor (AR).[1] Developed for the treatment of prostate cancer, it is closely related to other well-known antiandrogens like enzalutamide and apalutamide.[1] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, targeting researchers in oncology and drug development.

Compound Specifications

A summary of the key chemical properties of the compound is provided in the table below.

PropertyValue
IUPAC Name 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Synonyms RD-162
Molecular Formula C22H16F4N4O2S
Molecular Weight 476.45 g/mol
Appearance White to off-white solid

Mechanism of Action: Androgen Receptor Signaling Inhibition

RD-162, like other second-generation antiandrogens, exerts its effects by competitively inhibiting the androgen receptor. This multifaceted inhibition includes:

  • Blocking Androgen Binding: It directly competes with androgens like dihydrotestosterone (DHT) for binding to the ligand-binding domain of the AR. RD-162 exhibits a significantly higher binding affinity for the AR compared to first-generation antiandrogens such as bicalutamide.[1]

  • Inhibiting Nuclear Translocation: Upon ligand binding, the androgen receptor typically translocates to the nucleus. RD-162 impedes this process, preventing the AR from reaching its target genes within the nucleus.

  • Impairing DNA Binding and Coactivator Recruitment: Even if some AR molecules translocate to the nucleus, RD-162 disrupts their ability to bind to androgen response elements (AREs) on the DNA and to recruit necessary coactivators for gene transcription.

This comprehensive blockade of the AR signaling pathway ultimately leads to the downregulation of androgen-dependent gene expression, inducing apoptosis and inhibiting the proliferation of prostate cancer cells.[2]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation RD162 RD-162 This compound->AR_HSP Inhibits Binding AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation RD162_effect RD-162 also inhibits Nuclear Translocation and DNA Binding ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Figure 1: Simplified Androgen Receptor Signaling Pathway and points of inhibition by RD-162.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of the compound in an appropriate solvent, which can then be diluted to the desired final concentration in the cell culture medium.

Materials:

  • 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Protocol:

  • Solvent Selection: Due to its hydrophobic nature, the compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to the cell culture medium, minimizing the final DMSO concentration.

  • Calculation:

    • Molecular Weight (MW) = 476.45 g/mol

    • To prepare 1 ml of a 10 mM stock solution, weigh out 4.76 mg of the compound.

    • Adjust the amount of powder and solvent as needed for your experimental requirements.

  • Dissolution:

    • Aseptically weigh the required amount of the compound powder.

    • Add the calculated volume of sterile DMSO.

    • Vortex or gently warm the solution (e.g., at 37°C) to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Quantitative Data for Stock Solution Preparation:

Desired Stock ConcentrationMass of Compound for 1 mL of DMSO
1 mM0.476 mg
10 mM 4.76 mg
20 mM9.53 mg
50 mM23.82 mg
Preparation of Working Solutions for Cell Culture

Materials:

  • Prepared stock solution of the compound in DMSO

  • Complete cell culture medium appropriate for your cell line (e.g., RPMI-1640, DMEM)

  • Sterile tubes for dilution

Protocol:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentration for your experiment.

    • Important: Add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Example Dilution for a 10 µM Final Concentration:

    • From a 10 mM stock solution, perform a 1:1000 dilution.

    • For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

Application in Cell-Based Assays

This compound is suitable for a variety of cell-based assays to investigate its effects on cancer cell lines, particularly those of prostate origin that express the androgen receptor (e.g., LNCaP, VCaP).

Recommended Cell Lines:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

  • VCaP: Human prostate cancer cell line with androgen receptor gene amplification.

  • LNCaP/AR: LNCaP cells engineered to overexpress the androgen receptor, mimicking a castration-resistant phenotype.[2]

  • PC-3, DU-145: Androgen receptor-negative prostate cancer cell lines, which can be used as negative controls.

Suggested Experimental Concentrations:

Based on studies with structurally and functionally similar compounds like apalutamide, working concentrations in the range of 1 µM to 10 µM are recommended for initial experiments.[3] A dose-response curve should be generated to determine the optimal concentration for specific cell lines and experimental endpoints.

Example Experimental Workflow: Cell Viability Assay

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions (e.g., 0.1 - 20 µM) in Media prep_stock->prep_working treat_cells Treat cells with varying concentrations of RD-162 and Vehicle Control (DMSO) prep_working->treat_cells seed_cells Seed Prostate Cancer Cells (e.g., LNCaP) in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo, MTT) incubate_48_72h->add_reagent measure_signal Measure Signal (Luminescence/Absorbance) add_reagent->measure_signal analyze_data Analyze Data: Calculate IC50, Plot Dose-Response measure_signal->analyze_data end End analyze_data->end

Figure 2: General workflow for a cell viability assay using RD-162.

Summary of Experimental Parameters for Related Compounds:

CompoundCell LineConcentrationIncubation TimeAssay
Apalutamide (ARN-509) LNCaP/AR10 µM48 hoursCell Viability (CellTiter-Glo)
RD-162 / MDV3100 LNCaP/AR, VCaP1-10 µMNot specifiedApoptosis, Gene Expression
Enobosarm (GTx-024) C2C12 myoblastsNot specifiedNot specifiedDifferentiation/Metabolism

Safety Precautions

  • Handle the compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

  • For research use only. Not for human or veterinary use.

References

Application Notes and Protocols: RD162 Dosage for LNCaP Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD162, also known as Enzalutamide (MDV3100), is a second-generation nonsteroidal antiandrogen (NSAA) that has demonstrated significant efficacy in the treatment of prostate cancer.[1] It functions as a potent and selective antagonist of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][2] Unlike first-generation antiandrogens such as bicalutamide, this compound not only competitively inhibits androgen binding to the AR but also prevents AR nuclear translocation, DNA binding, and coactivator recruitment.[3][4] This multi-faceted mechanism of action makes it a valuable tool for studying androgen signaling and a promising therapeutic agent for castration-resistant prostate cancer (CRPC).[3][5]

The LNCaP human prostate cancer cell line is a widely used preclinical model for studying prostate cancer biology.[6] LNCaP cells are androgen-sensitive and express a mutated androgen receptor (T877A), which can be activated by androgens and other steroid hormones.[7] When implanted into immunocompromised mice, LNCaP cells form tumors that mimic the progression of human prostate cancer, making the LNCaP xenograft model an invaluable tool for evaluating the in vivo efficacy of novel therapeutics like this compound.[8]

These application notes provide detailed protocols for the use of this compound in a LNCaP xenograft model, including recommended dosages, experimental workflows, and data on its anti-tumor activity.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in LNCaP xenograft models based on published studies.

Table 1: this compound (Enzalutamide) Dosage and Anti-Tumor Activity in LNCaP/AR Xenograft Model

ParameterVehicle ControlBicalutamide (10 mg/kg)This compound (10 mg/kg)
Treatment Duration 28 days28 days28 days
Tumor Volume Change ~2-20 fold increase1 tumor regressed by 50%, 4 stable, 7 progressed (up to 5-fold increase)Significant tumor regression
Number of Tumors 1212Not specified
Administration Route Daily oral gavageDaily oral gavageDaily oral gavage
Mouse Model Castrate male mice with established LNCaP/AR tumors (>100 mm³)Castrate male mice with established LNCaP/AR tumors (>100 mm³)Castrate male mice with established LNCaP/AR tumors (>100 mm³)
Reference [3][3][3]

Table 2: Dose-Dependent Anti-Tumor Activity of this compound in LNCaP/AR Xenograft Model

Dosage of this compoundObserved Effect on Tumor GrowthReference
0.1 mg/kgSome slowing of tumor growth[3]
1 mg/kgA few tumor regressions[3]
10 mg/kgInduces great tumor regression[3][9][10]

Experimental Protocols

LNCaP Cell Culture
  • Cell Line: LNCaP cells are available from the American Type Culture Collection (ATCC).

  • Culture Medium: Grow LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution to detach the cells.

LNCaP Xenograft Establishment in Mice
  • Animal Model: Use male immunodeficient mice, such as athymic nude mice or SCID mice, aged 6-8 weeks.[7][11]

  • Cell Preparation:

    • Harvest LNCaP cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • For subcutaneous injection, mix the cell suspension 1:1 with Matrigel to improve tumor take rate.[11]

  • Cell Inoculation:

    • Inject 1 x 10⁶ to 5 x 10⁶ LNCaP cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Castration (for CRPC model):

    • Once tumors reach a palpable size (e.g., 100-200 mm³), surgical castration can be performed to mimic a castration-resistant prostate cancer model.[3]

Preparation and Administration of this compound
  • Formulation:

    • This compound (Enzalutamide) can be formulated for oral gavage as a suspension.

    • A common vehicle consists of 0.5% hydroxy-methyl-propyl-cellulose or a mixture of 1% carboxymethyl cellulose, 0.1% Tween-80, and 5% DMSO.[3][12]

  • Dosage:

    • A commonly used and effective dose is 10 mg/kg body weight.[3][13]

    • Dose-response studies can be performed with doses ranging from 0.1 mg/kg to 50 mg/kg.[3][12]

  • Administration:

    • Administer the this compound suspension or vehicle control to the mice daily via oral gavage.

Efficacy Evaluation
  • Tumor Measurements: Continue to measure tumor volumes throughout the treatment period.

  • Body Weight: Monitor the body weight of the mice to assess toxicity.

  • Serum PSA Levels: At the end of the study, collect blood samples to measure serum levels of prostate-specific antigen (PSA), a biomarker for prostate cancer.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).

Visualizations

experimental_workflow cluster_cell_culture 1. LNCaP Cell Culture cluster_xenograft 2. Xenograft Establishment cluster_treatment 3. This compound Treatment cluster_evaluation 4. Efficacy Evaluation culture Culture LNCaP cells in RPMI-1640 + 10% FBS prepare Prepare cell suspension (1-5x10^6 cells) culture->prepare inject Subcutaneous injection into immunodeficient mice prepare->inject monitor Monitor tumor growth until ~100-200 mm³ inject->monitor castrate Surgical Castration (for CRPC model) monitor->castrate randomize Randomize mice into treatment groups castrate->randomize administer Daily oral gavage of This compound (10 mg/kg) or vehicle randomize->administer measure Measure tumor volume and body weight administer->measure collect Collect blood for PSA analysis administer->collect excise Excise tumors for ex vivo analysis

Caption: Experimental workflow for evaluating this compound in a LNCaP xenograft model.

signaling_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR binds AR_HSP AR-HSP Complex AR->AR_HSP association AR_nucleus AR AR->AR_nucleus Nuclear Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR dissociation This compound This compound (Enzalutamide) This compound->AR inhibits binding This compound->AR_nucleus inhibits translocation ARE Androgen Response Element (ARE) on DNA This compound->ARE inhibits DNA binding AR_nucleus->ARE binds Coactivators Coactivators ARE->Coactivators recruits Transcription Gene Transcription (e.g., PSA, TMPRSS2) Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.

References

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" western blot protocol for AR signaling

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" (Darolutamide) Western Blot Protocol for Androgen Receptor (AR) Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darolutamide is a potent, non-steroidal androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its chemical name is 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide. Darolutamide functions by competitively binding to the ligand-binding domain of the AR, which in turn inhibits androgen binding, prevents the nuclear translocation of the AR, and ultimately blocks AR-mediated gene transcription.[1][2][3][4][5] This multifaceted mechanism of action leads to a reduction in the proliferation of prostate cancer cells.[2] Western blotting is a fundamental technique to elucidate the molecular effects of Darolutamide on the AR signaling pathway by assessing the expression levels of key proteins. This document provides a detailed protocol for performing Western blot analysis to investigate the impact of Darolutamide on AR and its downstream targets.

Androgen Receptor Signaling Pathway and Darolutamide's Mechanism of Action

Androgens, such as testosterone and dihydrotestosterone (DHT), play a crucial role in the growth and survival of prostate cancer cells by activating the androgen receptor.[2] Upon ligand binding, the AR translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on the DNA and recruits co-regulators to initiate the transcription of target genes.[3] These target genes are involved in cell proliferation and survival. Darolutamide disrupts this signaling cascade at multiple points, as illustrated in the diagram below.

AR_Signaling_Pathway Androgens Androgens (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) - Cytoplasm Androgens->AR_cytoplasm Binds to AR_Darolutamide AR-Darolutamide Complex AR_nucleus AR - Nucleus AR_cytoplasm->AR_nucleus Nuclear Translocation Darolutamide Darolutamide Darolutamide->AR_cytoplasm Competitively Binds to Darolutamide->AR_nucleus Inhibits Translocation Gene_Transcription Gene Transcription Darolutamide->Gene_Transcription Inhibits Transcription ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to ARE->Gene_Transcription Initiates Cell_Proliferation Prostate Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of action of Darolutamide in the AR signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of Darolutamide on the protein expression of AR and its downstream target, Prostate-Specific Antigen (PSA), in a prostate cancer cell line (e.g., LNCaP or VCaP) stimulated with the synthetic androgen R1881.

Treatment GroupAR Protein Expression (Normalized to Loading Control)PSA Protein Expression (Normalized to Loading Control)
Vehicle Control (DMSO)1.00 ± 0.081.00 ± 0.12
R1881 (1 nM)1.52 ± 0.152.85 ± 0.21
R1881 (1 nM) + Darolutamide (1 µM)0.95 ± 0.101.15 ± 0.14
R1881 (1 nM) + Darolutamide (5 µM)0.68 ± 0.090.75 ± 0.11

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Western Blot for AR Signaling

This protocol details the steps for analyzing the protein expression of AR and its downstream targets in prostate cancer cells treated with Darolutamide.

Materials and Reagents
  • Cell Lines: LNCaP or VCaP prostate cancer cell lines

  • Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Treatments: Darolutamide (dissolved in DMSO), R1881 (synthetic androgen, dissolved in ethanol), DMSO (vehicle control)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient), SDS-PAGE running buffer

  • Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Androgen Receptor (AR) antibody

    • Rabbit anti-Prostate-Specific Antigen (PSA) antibody

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) Treatment 2. Treatment - Vehicle (DMSO) - R1881 - R1881 + Darolutamide Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (5% milk or BSA in TBST) Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-AR, anti-PSA, anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate) Secondary_Ab->Detection Imaging 11. Imaging and Analysis Detection->Imaging

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • To study androgen-stimulated AR signaling, replace the growth medium with a medium containing charcoal-stripped FBS for 24-48 hours to deplete endogenous androgens.

    • Treat the cells with the desired concentrations of Darolutamide, R1881, and/or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-AR, anti-PSA, or anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (β-actin or GAPDH) to account for loading differences.

    • Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blotting to investigate the effects of Darolutamide on the androgen receptor signaling pathway. By following this detailed methodology, researchers can effectively assess changes in the protein expression of AR and its downstream targets, thereby gaining valuable insights into the molecular mechanism of action of this important therapeutic agent. The provided diagrams and data table structure serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols: RD162 Competitive Binding Assay with Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD162, also known as enzalutamide, is a potent second-generation nonsteroidal antiandrogen (NSAA) that targets the androgen receptor (AR).[1] It is a critical compound in the treatment of castration-resistant prostate cancer (CRPC).[2] Understanding the binding affinity and mechanism of action of this compound is crucial for the development of new and improved antiandrogen therapies. This compound exhibits a high binding affinity for the androgen receptor, reported to be five to eight times greater than that of the first-generation antiandrogen, bicalutamide.[1] Its affinity is only two- to three-fold lower than that of the natural high-affinity ligand, dihydrotestosterone (DHT).[1]

This document provides detailed protocols for a competitive binding assay to determine the binding affinity of this compound for the androgen receptor in the presence of dihydrotestosterone. The provided methodologies are based on established radioligand binding assays.

Data Presentation

The following table summarizes the quantitative data for the binding affinity of this compound and dihydrotestosterone to the androgen receptor.

CompoundBinding Affinity (IC50/Ki)Assay Type
This compound (Enzalutamide) IC50: 666.8 nMCellular Thermal Shift Assay (CETSA) with DHT competition
Dihydrotestosterone (DHT) Ki: ~1-2 nMRadioligand Binding Assay

Note: The IC50 for this compound is from a competitive CETSA, which reflects in-cell target engagement.[3] The Ki for DHT is a generally accepted value from traditional radioligand binding assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive binding mechanism and the experimental workflow of the assay.

cluster_0 Cell Membrane Androgen_Receptor Androgen Receptor (AR) DHT Dihydrotestosterone (DHT) DHT->Androgen_Receptor Binds & Activates This compound This compound (Enzalutamide) This compound->Androgen_Receptor Competitively Binds & Inhibits RD126 RD126

Caption: Competitive binding of DHT and this compound to the Androgen Receptor.

cluster_workflow Experimental Workflow prep Prepare AR Source (e.g., Rat Prostate Cytosol) incubation Incubate AR, [3H]-DHT, and this compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]-DHT) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation separation Separate Bound and Free Ligand (e.g., Hydroxylapatite precipitation) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis (IC50/Ki Determination) measurement->analysis

Caption: Workflow for the this compound competitive binding assay.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the androgen receptor. This protocol is adapted from established methods for AR binding assays.

Objective: To determine the IC50 and Ki of this compound for the androgen receptor through a competitive binding assay using radiolabeled dihydrotestosterone ([3H]-DHT).

Materials and Reagents:

  • Androgen Receptor Source: Rat ventral prostate cytosol (prepared as described below)

  • Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)

  • Competitor: this compound (Enzalutamide)

  • Unlabeled Ligand: Dihydrotestosterone (DHT)

  • Assay Buffer (TEDG Buffer):

    • Tris-HCl

    • EDTA

    • Dithiothreitol (DTT)

    • Glycerol

    • pH adjusted to 7.4

  • Wash Buffer: Assay buffer with a lower concentration of glycerol.

  • Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.

  • Scintillation Cocktail

  • Reagents for Protein Quantification (e.g., Bradford assay)

  • Ethanol

  • Polypropylene test tubes

  • Scintillation vials

Equipment:

  • Refrigerated centrifuge

  • Scintillation counter

  • Pipettes

  • Vortex mixer

  • Ice bath

Protocol Steps:

Part 1: Preparation of Rat Prostate Cytosol (Androgen Receptor Source)

  • Euthanize adult male rats and excise the ventral prostates.

  • Homogenize the tissue in ice-cold TEDG buffer.

  • Centrifuge the homogenate at a low speed to pellet cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The resulting supernatant is the cytosol containing the androgen receptor.

  • Determine the protein concentration of the cytosol using a Bradford assay.

  • Store the cytosol in aliquots at -80°C.

Part 2: Competitive Binding Assay

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in ethanol.

    • Prepare a stock solution of unlabeled DHT in ethanol for determining non-specific binding.

    • Prepare a working solution of [³H]-DHT in assay buffer at a concentration close to its Kd for the androgen receptor.

  • Assay Setup:

    • Set up a series of polypropylene test tubes on ice.

    • Total Binding: Add assay buffer, [³H]-DHT, and an equal volume of ethanol (vehicle for the competitor).

    • Non-specific Binding: Add assay buffer, [³H]-DHT, and a saturating concentration of unlabeled DHT (e.g., 1000-fold excess).

    • Competitive Binding: Add assay buffer, [³H]-DHT, and increasing concentrations of this compound.

    • For each condition, prepare tubes in triplicate.

  • Incubation:

    • Add the prepared rat prostate cytosol to each tube.

    • Gently vortex each tube.

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add ice-cold hydroxylapatite (HAP) slurry to each tube.

    • Incubate on ice for 15-20 minutes with occasional vortexing.

    • Centrifuge the tubes to pellet the HAP, which binds the receptor-ligand complexes.

    • Carefully aspirate and discard the supernatant containing the free radioligand.

    • Wash the HAP pellet with ice-cold wash buffer and centrifuge again. Repeat the wash step two more times.

  • Measurement of Radioactivity:

    • After the final wash, add scintillation cocktail to each tube containing the HAP pellet.

    • Vortex thoroughly.

    • Transfer the contents to scintillation vials.

    • Measure the radioactivity in a scintillation counter.

Part 3: Data Analysis

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding CPM from the total binding and competitive binding CPM.

  • Plot the percentage of specific binding of [³H]-DHT as a function of the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]-DHT).

    • Kd is the dissociation constant of the radioligand for the androgen receptor.

Conclusion

The provided protocol offers a robust framework for determining the binding affinity of this compound to the androgen receptor in a competitive manner with its natural ligand, DHT. Accurate determination of these binding parameters is essential for the preclinical evaluation of novel antiandrogen compounds and for furthering our understanding of the mechanisms of hormone-driven cancers. Researchers should optimize the assay conditions, such as incubation time and protein concentration, for their specific experimental setup.

References

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" pharmacokinetic analysis in rodents

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide Common Name: Apalutamide (ARN-509) Class: Second-generation Nonsteroidal Antiandrogen, Androgen Receptor (AR) Inhibitor

These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile of Apalutamide in rodent models, crucial for its preclinical development as a therapeutic agent for prostate cancer. Detailed protocols for conducting in vivo PK studies and subsequent bioanalysis are outlined for researchers in drug metabolism and pharmacokinetics.

Summary of Pharmacokinetic Parameters

Apalutamide exhibits favorable pharmacokinetic properties in rodents, including high oral bioavailability and a long plasma half-life, which supports once-daily dosing regimens. The key pharmacokinetic parameters following a single oral administration in mice are summarized below.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Apalutamide in Mice
ParameterValue (Mean ± SD)
Dose (p.o.) 10 mg/kg
Cmax (ng/mL) 1630 ± 190
Tmax (h) 8.0 ± 0.0
AUC (0-24h) (ng·h/mL) 30,000 ± 2,100
Half-life (t½) (h) 7.9 ± 1.2
Bioavailability (F%) 82%

Data synthesized from preclinical studies of ARN-509.

Experimental Protocols

Protocol 1: Rodent Pharmacokinetic Study (Oral Administration)

This protocol details the procedure for a single-dose oral pharmacokinetic study of Apalutamide in mice.

2.1. Materials and Reagents

  • Apalutamide (ARN-509)

  • Vehicle solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water)

  • Male Swiss albino mice (or other appropriate strain), 8-10 weeks old

  • Oral gavage needles

  • Microcentrifuge tubes containing K2-EDTA anticoagulant

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2.2. Animal Handling and Dosing

  • Acclimatize animals for at least 3 days prior to the study with free access to standard chow and water.

  • Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Prepare the Apalutamide formulation in the selected vehicle to a final concentration for a dosing volume of 10 mL/kg. Ensure the formulation is a homogenous suspension.

  • Administer a single 10 mg/kg dose of Apalutamide to each mouse via oral gavage.

2.3. Blood Sample Collection

  • Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus puncture at specified time points.

  • Recommended time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect samples into microcentrifuge tubes containing K2-EDTA to prevent coagulation.

  • Immediately following collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the supernatant (plasma) to clean, labeled tubes and store at -80°C until bioanalysis.

2.4. Data Analysis

  • Quantify Apalutamide concentrations in plasma samples using a validated LC-MS/MS method (see Protocol 2).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Bioanalytical Method for Apalutamide Quantification in Plasma by LC-MS/MS

This protocol provides a validated method for the sensitive and selective quantification of Apalutamide in rodent plasma.

2.1. Materials and Reagents

  • Apalutamide reference standard

  • Apalutamide-d3 (or other suitable stable isotope-labeled internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Milli-Q or equivalent purified water

  • Rodent blank plasma

2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and internal standard working solution on ice.

  • To a 50 µL aliquot of each plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution (e.g., 500 ng/mL Apalutamide-d3).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Atlantis dC18, 50 x 4.6 mm, 5 µm, or equivalent

  • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (20:80, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Apalutamide: Q1: 478 m/z → Q3: 450 m/z

    • Apalutamide-d3 (IS): Q1: 481 m/z → Q3: 453 m/z

2.4. Calibration and Quantification

  • Prepare calibration standards by spiking blank rodent plasma with known concentrations of Apalutamide (e.g., ranging from 1 to 2000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process and analyze the calibration standards, QC samples, and study samples as described above.

  • Construct a calibration curve by plotting the peak area ratio (Apalutamide/IS) against the nominal concentration and apply a linear regression model.

  • Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Apalutamide and the general workflow for its pharmacokinetic analysis.

Androgen_Receptor_Signaling_Pathway Figure 1. Mechanism of Action of Apalutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testo Testosterone DHT Dihydrotestosterone (DHT) Testo->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + HSPs DHT->AR_HSP Binds AR_translocation AR Translocation AR_HSP->AR_translocation Nuclear Translocation DNA_binding AR Binds to DNA (Androgen Response Element) AR_translocation->DNA_binding Gene_transcription Gene Transcription (e.g., PSA) DNA_binding->Gene_transcription Cell_growth Prostate Cancer Cell Growth & Survival Gene_transcription->Cell_growth Apalutamide Apalutamide (ARN-509) Apalutamide->AR_HSP Blocks Binding Apalutamide->AR_translocation Inhibits Apalutamide->DNA_binding Inhibits

Figure 1. Mechanism of Action of Apalutamide

Pharmacokinetic_Workflow Figure 2. Experimental Workflow for Rodent PK Analysis cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing 1. Drug Administration (Oral Gavage to Mice) Sampling 2. Serial Blood Sampling (Tail Vein) Dosing->Sampling Plasma 3. Plasma Separation (Centrifugation) Sampling->Plasma Extraction 4. Sample Preparation (Protein Precipitation) Plasma->Extraction LCMS 5. LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Calc 6. Pharmacokinetic Calculation (Non-Compartmental Analysis) LCMS->PK_Calc Results 7. Data Tabulation & Reporting (Cmax, Tmax, AUC, t½) PK_Calc->Results

Figure 2. Experimental Workflow for Rodent PK Analysis

Application Notes and Protocols for RD162 as a High-Throughput Screening Tool Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD162 is a potent, second-generation nonsteroidal antiandrogen (NSAA) that functions as a selective antagonist of the Androgen Receptor (AR).[1] Structurally and functionally similar to the clinically approved drugs enzalutamide and apalutamide, this compound demonstrates a high binding affinity for the AR, effectively inhibiting the downstream signaling pathways that drive the proliferation of androgen-sensitive cancers, such as prostate cancer.[1] Its mechanism of action involves not only competing with androgens for binding to the AR's ligand-binding domain but also preventing AR nuclear translocation and its subsequent interaction with DNA.[2] These properties make this compound an excellent tool compound for high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel AR antagonists.

These application notes provide detailed protocols for utilizing this compound as a reference compound in cell-based HTS assays to identify new modulators of the androgen receptor.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide[1]
Molecular Formula C₂₂H₁₆F₄N₄O₂S[1]
Molar Mass 476.45 g/mol [1]
CAS Number 915087-27-3[1]

Quantitative Data: Comparative Bioactivity

The following table summarizes the bioactivity of this compound in comparison to other relevant androgen receptor modulators.

CompoundTargetAssay TypeIC₅₀ / Kᵢ / EC₅₀Cell Line / SystemReference
This compound Androgen ReceptorCompetitive Binding5-8 fold higher affinity than BicalutamideNot Specified[1]
This compound Androgen ReceptorCompetitive Binding2-3 fold lower affinity than DHTNot Specified[1]
Enzalutamide Androgen ReceptorCompetitive Binding5-8 fold higher affinity than BicalutamideNot Specified[2]
Bicalutamide Androgen ReceptorCompetitive Binding-Not Specified[1][2]
Dihydrotestosterone (DHT) Androgen ReceptorAgonistEC₅₀ ~3.6 nMMDA-kb2 cells[3]
R1881 (Methyltrienolone) Androgen ReceptorAgonist-LNCaP cells[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and a typical high-throughput screening workflow for identifying AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins AR_dimer AR Dimer AR_HSP_complex->AR_dimer Translocation & Dimerization This compound This compound This compound->AR_HSP_complex Inhibits Binding This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.

HTS_Workflow Start Start Plate_Cells Plate AR-reporter cells in 384-well plates Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Add_Compounds Add test compounds, This compound (control), and vehicle Incubate_24h->Add_Compounds Add_Agonist Add AR agonist (e.g., DHT) Add_Compounds->Add_Agonist Incubate_48h Incubate for 24-48 hours Add_Agonist->Incubate_48h Add_Luciferase_Substrate Add Luciferase Substrate Incubate_48h->Add_Luciferase_Substrate Read_Luminescence Read Luminescence Add_Luciferase_Substrate->Read_Luminescence Data_Analysis Data Analysis: Normalize to controls, calculate Z' and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow for AR Antagonists.

Experimental Protocols

Protocol 1: Cell-Based Androgen Receptor Antagonist HTS Assay using a Luciferase Reporter

This protocol describes a high-throughput screening assay to identify antagonists of the androgen receptor using a stable cell line expressing the AR and an androgen-responsive luciferase reporter gene. This compound is used as a positive control for antagonism.

Materials:

  • Cell Line: LNCaP cells stably expressing an androgen-responsive element (ARE)-driven luciferase reporter (LNCaP-ARE-luc). Other suitable cell lines include T47D or HEK293 cells co-transfected with AR and an ARE-luciferase reporter.[5]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, use phenol red-free RPMI-1640 with 5% charcoal-stripped FBS (CS-FBS) to reduce background androgenic activity.

  • Test Compounds: Library of compounds to be screened, dissolved in DMSO.

  • This compound (Positive Control): Prepare a 10 mM stock solution in DMSO.

  • Dihydrotestosterone (DHT) (Agonist): Prepare a 1 mM stock solution in ethanol.

  • Assay Plates: 384-well white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Cell Seeding:

    • Culture LNCaP-ARE-luc cells in RPMI-1640 with 10% FBS.

    • Two days before the assay, switch to phenol red-free RPMI-1640 with 5% CS-FBS.

    • On the day of the assay, harvest cells and resuspend in phenol red-free RPMI-1640 with 5% CS-FBS to a density of 2 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in DMSO. A typical final concentration range for this compound as a control would be 1 nM to 10 µM.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. Include DMSO-only wells as a negative control.

  • Agonist Stimulation:

    • Prepare a working solution of DHT in phenol red-free RPMI-1640 with 5% CS-FBS to a final concentration that elicits ~80% of the maximal luciferase response (e.g., 0.1 nM).[4]

    • Add 10 µL of the DHT solution to all wells except for the vehicle control wells.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent to each well equal to the volume of the culture medium, following the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

Data Analysis:

  • Normalization:

    • The activity of each test compound is calculated as a percentage of the control response.

    • Percent Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

      • RLU_compound: Relative Luminescence Units in the presence of the test compound and DHT.

      • RLU_max: RLU in the presence of DHT and DMSO (maximal signal).

      • RLU_min: RLU in the presence of DMSO only (basal signal).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ for this compound should be in the low nanomolar range.

Protocol 2: Determination of IC₅₀ by Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the proliferation of androgen-dependent prostate cancer cells by 50%.

Materials:

  • Cell Line: LNCaP or other androgen-dependent prostate cancer cell line.

  • Culture Medium: As described in Protocol 1.

  • This compound: 10 mM stock solution in DMSO.

  • Assay Plates: 96-well clear tissue culture plates.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.

  • Solubilization Solution: DMSO.

  • Microplate Reader: Capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 with 10% FBS.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Replace the medium with fresh phenol red-free RPMI-1640 with 5% CS-FBS.

    • Prepare serial dilutions of this compound in the culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = 100 * (Abs_treated / Abs_control)

      • Abs_treated: Absorbance of cells treated with this compound.

      • Abs_control: Absorbance of cells treated with DMSO vehicle.

  • Determine IC₅₀:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a valuable tool compound for the discovery and characterization of novel androgen receptor antagonists. Its high potency and well-defined mechanism of action make it an ideal positive control for a variety of cell-based assays, particularly in a high-throughput screening context. The protocols provided here offer a starting point for researchers to implement this compound in their drug discovery workflows.

References

Troubleshooting & Optimization

Technical Support Center: Enzalutamide (4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide) Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzalutamide. The information focuses on addressing the challenges associated with its low solubility in aqueous buffers commonly used in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of enzalutamide?

A1: Enzalutamide is practically insoluble in water.[1][2] It is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2] The kinetic solubility in water is approximately 2.0 x 10⁻³ mg/mL.[1] Its low aqueous solubility is observed across a pH range of 1.0 to 11.0.[2] One study found the solubility to be approximately 0.004 mg/mL in aqueous buffers up to pH 7.5.[2] Another study suggests that the solubility of enzalutamide is independent of pH conditions between pH 1.2 and 6.8.[3]

Q2: What is the recommended procedure for dissolving enzalutamide for in vitro experiments?

A2: Due to its low aqueous solubility, it is recommended to first dissolve enzalutamide in an organic solvent to create a stock solution before diluting it into your aqueous experimental buffer.

Q3: Which organic solvents are suitable for preparing an enzalutamide stock solution?

A3: Enzalutamide is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used. The solubility in these solvents is significantly higher than in aqueous solutions, allowing for the preparation of concentrated stock solutions.

Q4: How stable are enzalutamide stock solutions and their aqueous dilutions?

A4: Concentrated stock solutions of enzalutamide in DMSO or DMF are stable for extended periods when stored properly at -20°C or -80°C. However, aqueous working solutions of enzalutamide are prone to precipitation and should be prepared fresh for each experiment and ideally used on the same day.[4] It is not recommended to store aqueous solutions for more than one day.[4] Forced degradation studies have shown that enzalutamide is susceptible to degradation under acidic and basic conditions.

Solubility Data

The following tables summarize the solubility of enzalutamide in various solvents.

Table 1: Solubility in Organic Solvents

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)~20
Dimethylformamide (DMF)~25
Ethanol~0.5
MethanolSoluble
AcetonitrileFreely Soluble
1-Methyl 2-pyrrolidinoneFreely Soluble

Data sourced from Cayman Chemical product information sheet.[4]

Table 2: Solubility in Aqueous Solutions

SolventSolubility (mg/mL)
Water~0.002 (kinetic)
Aqueous Buffers (up to pH 7.5)~0.004
1:4 solution of DMF:PBS (pH 7.2)~0.2

Data sourced from FDA and Cayman Chemical documentation.[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Enzalutamide Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of enzalutamide powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need approximately 4.64 mg of enzalutamide (Molecular Weight: 464.44 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a frozen aliquot of your 10 mM enzalutamide stock solution in DMSO at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in your cell culture medium to obtain a 100 µM intermediate solution.

  • Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in the cell culture medium to achieve the final working concentration of 10 µM.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.

Troubleshooting Guides

Issue 1: Precipitation observed after diluting the DMSO stock solution in an aqueous buffer.

  • Cause A: Supersaturation. The concentration of enzalutamide in the final aqueous solution may have exceeded its solubility limit.

    • Solution:

      • Decrease the final concentration of enzalutamide in your working solution.

      • Increase the percentage of the organic solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's tolerance by your experimental system (e.g., cells). Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance for your cell line.

      • Prepare a fresh, more dilute stock solution.

  • Cause B: Inadequate Mixing. Rapid addition of the concentrated DMSO stock to the aqueous buffer without proper mixing can lead to localized high concentrations and immediate precipitation.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.

  • Cause C: Temperature Effects. A significant temperature difference between the DMSO stock and the aqueous buffer can sometimes induce precipitation.

    • Solution: Allow both the stock solution and the buffer to equilibrate to room temperature before mixing.

Issue 2: Loss of enzalutamide activity after sterile filtering the final working solution.

  • Cause: Adsorption to the filter membrane. Hydrophobic compounds like enzalutamide can bind to certain types of filter membranes, leading to a reduction in the actual concentration of the compound in the filtrate.

    • Solution:

      • Filter Selection: Use syringe filters with membranes that have low protein and small molecule binding properties. For DMSO-based solutions, polytetrafluoroethylene (PTFE) or nylon membranes are recommended as they are chemically compatible. Hydrophilic PVDF and PES filters are also options, but their compatibility with high concentrations of DMSO should be verified with the manufacturer.

      • Pre-wetting the Filter: To minimize non-specific binding, you can pre-rinse the filter with a small volume of your final working solution and discard the initial filtrate before collecting the sample for your experiment.

      • Filterless Sterilization: If possible, prepare your enzalutamide solutions under sterile conditions using aseptic techniques to avoid the need for terminal filtration. This involves using sterile DMSO, sterile buffers, and working in a laminar flow hood.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Enzalutamide Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution dilute_intermediate Prepare Intermediate Dilution in Buffer thaw->dilute_intermediate dilute_final Prepare Final Dilution in Buffer dilute_intermediate->dilute_final use_immediately Use Immediately dilute_final->use_immediately precipitation Precipitation dilute_final->precipitation Issue loss_of_activity Loss of Activity dilute_final->loss_of_activity Issue (Post-filtration)

Caption: Experimental workflow for preparing enzalutamide solutions.

troubleshooting_logic cluster_precipitation Precipitation in Aqueous Buffer cluster_filtration Loss of Activity After Filtration cluster_solutions Potential Solutions start Problem Encountered check_conc Is final concentration too high? start->check_conc check_filter Is filter membrane compatible and low-binding (e.g., PTFE, Nylon)? start->check_filter check_mixing Was mixing adequate? check_conc->check_mixing No solution_conc Lower final concentration or increase co-solvent percentage. check_conc->solution_conc Yes check_temp Were solutions at same temp? check_mixing->check_temp No solution_mixing Add stock dropwise with gentle mixing. check_mixing->solution_mixing Yes solution_temp Equilibrate solutions to RT. check_temp->solution_temp Yes check_technique Was filter pre-wetted? check_filter->check_technique Yes solution_filter Use recommended low-binding filter. check_filter->solution_filter No solution_technique Pre-wet filter or use aseptic technique. check_technique->solution_technique No

Caption: Troubleshooting logic for enzalutamide solubility issues.

References

"RD162" stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of RD162 in Dimethyl Sulfoxide (DMSO) when stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relation to other androgen receptor (AR) antagonists?

A1: this compound is a potent androgen receptor (AR) antagonist. Its chemical name is 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide[1]. It is structurally similar to other well-known AR antagonists such as Enzalutamide (MDV3100) and Apalutamide (ARN-509)[2][3]. These compounds are investigated for their potential in treating prostate cancer[4][5].

Q2: What is the recommended storage condition for this compound as a dry powder?

A2: As a general guideline for similar compounds, this compound in its solid, powdered form is stable for extended periods when stored at -20°C, with some sources suggesting stability for up to three years[6][7][8]. For optimal stability, it is recommended to store the powder in a tightly sealed container with a desiccant to protect it from moisture.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is crucial to use anhydrous (dry) DMSO, as moisture can affect the solubility and stability of the compound[6][9]. Before opening the vial of this compound powder, it is good practice to centrifuge it briefly to ensure all the powder is at the bottom. Add the required volume of fresh, high-purity DMSO directly to the vial to achieve the desired concentration. If solubility is an issue, gentle warming to 37°C or sonication can be employed to aid dissolution[10].

Q4: What is the expected stability of this compound in DMSO at -20°C?

A4: While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, data from structurally related compounds like Enzalutamide and Apalutamide provide valuable guidance. Generally, stock solutions of these types of compounds in DMSO are considered stable for at least one month when stored at -20°C[7][8]. For longer-term storage, -80°C is recommended, where stability can be maintained for six months to two years[6][8][11]. To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[7][8][12].

Q5: Can I store my this compound DMSO stock solution at 4°C?

A5: Storing DMSO stock solutions at 4°C is generally not recommended for long periods. While some studies have shown that many compounds are stable in a DMSO/water mixture at 4°C for up to two years, the stability of this compound under these conditions has not been specifically determined[13]. For maximal stability of your this compound stock, storage at -20°C or -80°C is the advised practice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the this compound stock solution after thawing. The compound may have come out of solution during the freezing process. This is more likely with higher concentrations.Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved before use. Ensure the solution is clear before making any dilutions.
Inconsistent experimental results using the same stock solution. The compound may be degrading due to repeated freeze-thaw cycles or prolonged storage at -20°C. The stock solution may not have been mixed properly after thawing.Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles[7][8][12]. Always ensure the stock solution is completely thawed and mixed thoroughly before use.
Loss of compound activity over time. This is a strong indicator of compound degradation. Factors could include the presence of water in the DMSO, exposure to light, or extended storage at -20°C.Use fresh, anhydrous DMSO for preparing stock solutions[6][9]. Store aliquots protected from light. For long-term studies, consider storing the main stock at -80°C. It is also advisable to perform a stability study to determine the usable life of your stock solution under your specific laboratory conditions.

Data on Structurally Similar Compounds

The following table summarizes the stability data for androgen receptor antagonists structurally related to this compound, providing an informed basis for storage and handling decisions.

CompoundSolventStorage TemperatureReported Stability
Enzalutamide (MDV3100) DMSO-20°CStock solution can be stored for several months[10]. General recommendation is for up to 1 month[8].
DMSO-80°CUp to 2 years[11].
Apalutamide (ARN-509) DMSO-20°CUp to 1 year[6].
DMSO-80°CUp to 2 years[6].

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath or warm it briefly at 37°C until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected vials. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.

Protocol for a Basic Stability Study of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO at -20°C over time using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of this compound. This will serve as your baseline (100% stability).

  • Storage: Store the remaining aliquots of the stock solution at -20°C, protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, etc.), thaw one aliquot of the stock solution.

  • Sample Analysis: Dilute the thawed sample in the same manner as the initial sample and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. The stability can be expressed as a percentage of the initial concentration. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis RD162_powder This compound Powder add_dmso Add Anhydrous DMSO RD162_powder->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_neg20 Store at -20°C aliquot->store_neg20 thaw Thaw Aliquot store_neg20->thaw At Time Points hplc Analyze by HPLC thaw->hplc compare Compare to Time 0 hplc->compare

Caption: Workflow for assessing the stability of this compound in DMSO.

signaling_pathway cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocates to This compound This compound This compound->AR Antagonizes ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Promotes

Caption: Simplified signaling pathway of Androgen Receptor and inhibition by this compound.

References

Optimizing "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide," commonly known as Apalutamide or ARN-509. Our goal is to help you optimize its concentration for accurate and reproducible IC50 determination in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Apalutamide?

A1: Apalutamide is a potent and selective non-steroidal androgen receptor (AR) inhibitor.[1][2][3] It acts as a direct antagonist by binding to the ligand-binding domain of the AR.[2][3][4] This binding prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[2][4]

Q2: What is a typical IC50 value for Apalutamide?

A2: The IC50 value for Apalutamide can vary depending on the experimental conditions, particularly the cell line and assay used. For direct binding to the androgen receptor in a cell-free assay, the IC50 is approximately 16 nM.[5] In cell-based assays measuring the inhibition of androgen-induced transcription, the IC50 can be around 0.2 µM in Hep-G2 cells.[5] It is crucial to determine the IC50 empirically in your specific cellular model.

Q3: Which cell lines are recommended for Apalutamide IC50 determination?

A3: Androgen-sensitive prostate cancer cell lines are commonly used. The LNCaP cell line and its derivatives (like LNCaP/AR) are frequently cited in the literature for studying anti-androgen compounds like Apalutamide.[5][6] VCaP cells are also a suitable model.[7]

Q4: How should I dissolve and store Apalutamide?

A4: Apalutamide is practically insoluble in aqueous media.[8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[5][7] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media The concentration of Apalutamide exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility.Prepare a higher concentration DMSO stock solution to minimize the volume added to the media. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Perform a solubility test by preparing the highest concentration of Apalutamide in your culture medium and visually inspecting for precipitation under a microscope. If precipitation occurs, lower the starting concentration for your serial dilution.
High Variability Between Replicate Wells Uneven cell seeding, edge effects in the microplate, or pipetting errors during serial dilution.Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS. Use calibrated pipettes and change tips for each dilution step to ensure accuracy.
No Dose-Dependent Inhibition Observed The concentration range tested is too low or too high. The incubation time is not optimal. The cell seeding density is too high.Perform a wide range of concentrations in a preliminary experiment (e.g., 1 nM to 100 µM) to identify the inhibitory range. Optimize the incubation time; for anti-proliferative effects, a 7-day incubation may be necessary.[5][7] A high cell density can mask the inhibitory effects; optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Vehicle Control (DMSO) Shows Toxicity The final concentration of DMSO is too high.The final DMSO concentration in the culture medium should ideally be below 0.1%, and not exceed 0.5%. Test the effect of different DMSO concentrations on your cell line's viability to determine the maximum tolerated concentration.
Inconsistent IC50 Values Between Experiments Variations in cell passage number, reagent quality (e.g., serum), or incubation conditions.Use cells within a consistent and low passage number range. Use the same batch of serum and other reagents for a set of experiments. Ensure consistent incubation conditions (temperature, CO2, humidity).

Experimental Protocols

Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

1. Materials:

  • Apalutamide (ARN-509)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Androgen-sensitive prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Charcoal-stripped serum (for studies investigating androgen-dependent effects)

  • Sterile 96-well clear or white-walled microplates (white-walled for luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader capable of luminescence detection

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of Apalutamide in DMSO. For example, dissolve 4.77 mg of Apalutamide (MW: 477.44 g/mol ) in 1 mL of DMSO.

  • Vortex until fully dissolved.

  • Aliquot and store at -20°C or -80°C.

3. Cell Seeding:

  • Culture LNCaP cells to ~80% confluency.

  • Trypsinize and resuspend the cells in a complete culture medium to create a single-cell suspension.

  • Count the cells and adjust the concentration. A typical seeding density for LNCaP cells in a 96-well plate is 3 x 10⁴ cells per well.[6] This should be optimized to ensure cells remain in the exponential growth phase for the duration of the experiment.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate for 24 hours to allow cells to attach.

4. Compound Dilution and Treatment:

  • Prepare a serial dilution of Apalutamide in the culture medium. For example, to test a concentration range from 10 µM to 0.001 µM:

    • Prepare the highest concentration (e.g., 20 µM, which will be 10 µM final concentration after adding to the cells) by diluting the 10 mM DMSO stock into the culture medium. Ensure the DMSO concentration is consistent in all subsequent dilutions.

    • Perform a 1:3 or 1:5 serial dilution in culture medium.

  • Include a vehicle control (medium with the same final DMSO concentration as the compound-treated wells) and a no-cell control (medium only).

  • Carefully remove the medium from the attached cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate for the desired period (e.g., 72 hours to 7 days, depending on the cell line and the endpoint being measured).[5][7]

5. Cell Viability Measurement (Example with CellTiter-Glo®):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

6. Data Analysis:

  • Subtract the average luminescence of the no-cell control from all other wells.

  • Normalize the data to the vehicle control (set as 100% viability).

  • Plot the percent viability against the log of the Apalutamide concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation

Table 1: Solubility of Apalutamide

SolventConcentrationReference
DMSO95 mg/mL (~199 mM)[5]
Ethanol7 mg/mL (~14.7 mM)[5]
WaterInsoluble[5]

Table 2: Example IC50 Values for Apalutamide

Assay TypeCell Line/SystemIC50Reference
Androgen Receptor Binding (Cell-free)-16 nM[5]
R1881-induced TranscriptionHep-G20.2 µM[5]

Visualizations

Androgen Receptor Signaling Pathway and Inhibition by Apalutamide

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Apalutamide Apalutamide Apalutamide->AR Inhibits Nuclear Translocation Apalutamide->AR_HSP Inhibits Binding Apalutamide->AR_dimer Inhibits DNA Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Mechanism of Apalutamide action on the Androgen Receptor signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Apalutamide Stock in DMSO serial_dilution Prepare Serial Dilutions of Apalutamide prep_stock->serial_dilution culture_cells Culture LNCaP Cells to ~80% Confluency seed_plate Seed Cells in 96-Well Plate culture_cells->seed_plate incubate_24h Incubate 24h for Cell Attachment seed_plate->incubate_24h treat_cells Treat Cells with Apalutamide Dilutions incubate_24h->treat_cells serial_dilution->treat_cells incubate_72h Incubate for 72h - 7 days treat_cells->incubate_72h add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate_72h->add_reagent read_plate Read Luminescence add_reagent->read_plate normalize_data Normalize Data to Vehicle Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 using Non-linear Regression plot_curve->calc_ic50

Caption: A streamlined workflow for determining the IC50 of Apalutamide.

References

Technical Support Center: Understanding Off-Target Effects of RD162 (Enzalutamide) in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of RD162 and its close analog, enzalutamide, in prostate cancer cell models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to the off-target effects of these second-generation antiandrogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to enzalutamide?

A1: this compound is a potent, second-generation nonsteroidal antiandrogen that, along with enzalutamide (formerly MDV3100), was developed for the treatment of prostate cancer. Both compounds are diarylthiohydantoin derivatives and exhibit a high affinity for the androgen receptor (AR), significantly greater than first-generation antiandrogens like bicalutamide. While this compound and enzalutamide were developed together, enzalutamide was ultimately selected for clinical development and commercialization. Due to their close structural and functional relationship, much of the research on enzalutamide's mechanisms of action and resistance is highly relevant to understanding the potential effects of this compound.

Q2: What are the primary "off-target" effects observed with enzalutamide treatment in prostate cancer cells?

A2: The most significant "off-target" effects of enzalutamide are closely linked to the development of therapeutic resistance. Rather than binding to unintended protein targets, these effects often involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite AR inhibition. Key off-target mechanisms include:

  • Upregulation of the Glucocorticoid Receptor (GR): Chronic enzalutamide treatment can lead to a significant increase in GR (encoded by the NR3C1 gene) expression. The GR can then substitute for the AR, driving the expression of a similar set of pro-survival genes.[1][2][3][4][5][6][7]

  • Increased Intracrine Androgen Synthesis: Enzalutamide-resistant cells can upregulate enzymes involved in the synthesis of androgens, thereby increasing the local concentration of AR ligands and overcoming the inhibitory effect of the drug. A key enzyme in this process is aldo-keto reductase family 1 member C3 (AKR1C3).[8][9]

  • Activation of Survival Pathways: Treatment with enzalutamide can induce pro-survival autophagy, mediated by the activation of AMP-activated protein kinase (AMPK). This allows cells to adapt to the metabolic stress induced by AR blockade.

  • Stabilization of the Androgen Receptor: Proteins such as protein disulfide isomerases PDIA1 and PDIA5 can act as molecular chaperones, protecting the AR from degradation and thereby contributing to enzalutamide resistance.[10]

Q3: Are there any direct, non-resistance-related off-target effects of enzalutamide?

A3: While most research has focused on resistance mechanisms, some studies have suggested potential direct off-target effects. For instance, seizures have been reported as a rare side effect in clinical trials, which may be attributed to off-target binding to the GABA-A receptor in the central nervous system. However, this is less commonly studied in the context of prostate cancer cell experiments.

Troubleshooting Guides

Problem 1: My enzalutamide-treated prostate cancer cells are developing resistance and resuming proliferation.
  • Possible Cause 1: Upregulation of the Glucocorticoid Receptor (GR).

    • How to Investigate:

      • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression level of NR3C1 (the gene encoding GR) in your resistant cells compared to the parental, sensitive cells. Expect a significant upregulation in resistant lines.

      • Western Blotting: Analyze the protein expression of GR. A marked increase in GR protein levels is a strong indicator of this resistance mechanism.

    • Troubleshooting:

      • If you confirm GR upregulation, consider co-treatment with a GR antagonist (e.g., mifepristone) to see if it re-sensitizes the cells to enzalutamide.

      • Ensure your cell culture medium does not contain glucocorticoids that could activate the GR pathway.

  • Possible Cause 2: Increased Intracrine Androgen Synthesis.

    • How to Investigate:

      • Western Blotting: Assess the protein levels of key steroidogenic enzymes, particularly AKR1C3, in resistant versus sensitive cells.

      • Enzyme Activity Assay: Measure the enzymatic activity of AKR1C3 in cell lysates.

    • Troubleshooting:

      • If AKR1C3 is upregulated, consider using an AKR1C3 inhibitor (e.g., indomethacin) in combination with enzalutamide.[8]

      • Culture cells in charcoal-stripped serum to minimize exogenous androgens that could contribute to the androgen pool.

Problem 2: I am observing increased autophagy in my enzalutamide-treated cells and am unsure of its significance.
  • Possible Cause: Activation of a Pro-Survival Autophagic Response.

    • How to Investigate:

      • Western Blotting: Look for an increase in the ratio of LC3-II to LC3-I and upregulation of ATG5, which are markers of autophagy induction.

      • Cell Viability Assay (e.g., MTT Assay): Treat your cells with enzalutamide in the presence and absence of an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). A decrease in cell viability with the combination treatment would suggest that autophagy is a survival mechanism.

    • Troubleshooting:

      • Ensure the concentration of the autophagy inhibitor is not toxic to the cells on its own.

      • Monitor the activation of AMPK (e.g., by checking its phosphorylation status via Western blot), as it is a key upstream regulator of enzalutamide-induced autophagy.

Quantitative Data Summary

The following tables summarize quantitative data on the off-target effects of enzalutamide in prostate cancer cells, as reported in the literature.

Off-Target Effect Cell Line Fold Change in Expression/Activity Reference
Increased AKR1C3 Expression C4-2B MDVR> 16-fold increase in mRNA vs. parental C4-2B[8]
Glucocorticoid Receptor Upregulation LNCaP, LAPC4, VCaPSignificant increase in NR3C1 mRNA after >30 days of 10 µM enzalutamide treatment[6]
Induction of Autophagy LNCaP, CWR22Rv1Increased LC3-II/LC3-I ratio and ATG5 upregulation after 48h of 10 µM enzalutamide treatment

Key Experimental Protocols

Protocol 1: Western Blot for AKR1C3 Expression
  • Cell Lysis:

    • Wash enzalutamide-sensitive (parental) and -resistant prostate cancer cells (e.g., C4-2B and C4-2B MDVR) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AKR1C3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for NR3C1 (Glucocorticoid Receptor) Expression
  • RNA Extraction:

    • Isolate total RNA from enzalutamide-sensitive and -resistant prostate cancer cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.[11]

  • qRT-PCR Reaction:

    • Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for NR3C1 and a housekeeping gene (e.g., GAPDH or HPRT1).[10][11]

    • NR3C1 Forward Primer Example: (sequence to be obtained from literature or primer design tool)

    • NR3C1 Reverse Primer Example: (sequence to be obtained from literature or primer design tool)

  • Thermal Cycling:

    • Perform the qRT-PCR using a standard thermal cycler program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative expression of NR3C1 in resistant cells compared to sensitive cells using the ΔΔCt method, normalized to the housekeeping gene.

Protocol 3: MTT Assay for Cell Viability
  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with enzalutamide, an inhibitor of an off-target pathway (e.g., an autophagy inhibitor), or a combination of both at various concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Enzalutamide_Resistance_Pathways Signaling Pathways in Enzalutamide Resistance cluster_AR Androgen Receptor Signaling cluster_Off_Target Off-Target/Resistance Mechanisms AR Androgen Receptor (AR) AR_translocation Nuclear Translocation & DNA Binding AR->AR_translocation Androgen Androgens (e.g., DHT) Androgen->AR activates Enzalutamide Enzalutamide (this compound) Enzalutamide->AR inhibits GR Glucocorticoid Receptor (GR) Enzalutamide->GR upregulates expression AKR1C3 AKR1C3 Enzalutamide->AKR1C3 upregulates expression Autophagy Autophagy Enzalutamide->Autophagy induces Gene_Expression AR Target Gene Expression AR_translocation->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation GR->Gene_Expression rescues AKR1C3->Androgen synthesizes Autophagy->Proliferation promotes PDIA PDIA1/PDIA5 PDIA->AR stabilizes

Caption: Key signaling pathways involved in enzalutamide action and resistance.

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Prostate Cancer Cells (Sensitive vs. Resistant) lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AKR1C3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

Troubleshooting_Logic Troubleshooting Logic for Enzalutamide Resistance resistance Observation: Enzalutamide Resistance check_gr Check GR (NR3C1) Expression (qRT-PCR/WB) resistance->check_gr check_akr1c3 Check AKR1C3 Expression (WB) resistance->check_akr1c3 check_autophagy Check Autophagy Markers (WB for LC3-II/I) resistance->check_autophagy gr_up GR Upregulated? check_gr->gr_up akr1c3_up AKR1C3 Upregulated? check_akr1c3->akr1c3_up autophagy_up Autophagy Induced? check_autophagy->autophagy_up gr_action Action: Co-treat with GR Antagonist gr_up->gr_action Yes akr1c3_action Action: Co-treat with AKR1C3 Inhibitor akr1c3_up->akr1c3_action Yes autophagy_action Action: Co-treat with Autophagy Inhibitor autophagy_up->autophagy_action Yes

Caption: A logical approach to troubleshooting enzalutamide resistance.

References

Technical Support Center: Stability of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing variable or lower-than-expected activity of the compound in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent or reduced activity is a common indicator of compound degradation in cell culture media. The compound may be chemically unstable in the aqueous, buffered environment of the media, or it may be metabolized by cellular enzymes. It is crucial to determine the stability of the compound under your specific experimental conditions.

Q2: What are the most likely degradation pathways for this compound in cell culture media?

A2: Based on its chemical structure, several functional groups could be susceptible to degradation:

  • Thioamide Group: The thioamide in the diazaspiro-octane ring is a potential site for hydrolysis, which would convert the sulfanylidene (=S) group to an oxo (=O) group, forming the corresponding amide analog.[1][2] Thioamides can be more resistant to hydrolysis than their amide counterparts under certain conditions, but this can vary.[2]

  • Amide Bond: The N-methylbenzamide group contains an amide bond that can undergo hydrolysis, particularly at non-physiological pH or in the presence of esterases, leading to the formation of 2-fluoro-N-methylbenzoic acid and the spiro-octane core.[3][4]

  • Metabolic Transformation: If cultured with metabolically active cells, enzymatic degradation can occur. The N-methyl group can be hydroxylated by cytochrome P450 enzymes to form an N-hydroxymethyl compound, which may be unstable.[5] The trifluoromethylphenyl group is generally metabolically stable but can undergo modifications in some biological systems.[6][7]

Q3: How can I test the stability of the compound in my specific cell culture medium?

A3: A standard approach is to incubate the compound in the cell culture medium (with and without cells) over a time course that matches your experiment (e.g., 0, 2, 8, 24, 48, 72 hours). At each time point, an aliquot of the medium is collected, and the concentration of the parent compound is quantified using an analytical method like High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[8]

Q4: What are the critical parameters to consider when setting up a stability study?

A4: Key parameters include:

  • Temperature: 37°C is standard for most cell cultures.

  • CO2 Levels: 5% CO2 is typical and will affect the pH of bicarbonate-buffered media.

  • Presence of Serum: Fetal Bovine Serum (FBS) contains enzymes that can metabolize compounds. It's advisable to test stability in both serum-free and serum-containing media.

  • Presence of Cells: Compare the degradation rate in complete media alone versus media with your specific cell line to distinguish between chemical and cellular degradation.

  • Light Exposure: Some compounds are photosensitive. Protect your experiment from light if this is a possibility.

Troubleshooting Guide

If you suspect compound degradation is affecting your experimental results, use the following guide to troubleshoot the issue.

Observed Problem Potential Cause Recommended Action
Complete loss of biological activity over time. Rapid degradation of the parent compound.Perform a time-course stability study using HPLC-MS to determine the compound's half-life. Consider more frequent dosing in your experiments.
Inconsistent results between experimental repeats. Variability in media preparation, incubation time, or cell density affecting compound stability.Standardize all experimental parameters. Prepare fresh compound stock solutions for each experiment. Assess stability under your exact experimental conditions.
Unexpected cellular toxicity or off-target effects. A degradation product may have its own biological activity or toxicity.Use HPLC-MS to identify potential degradation products. If possible, synthesize and test the activity of major degradants.
Precipitate forms in the cell culture medium. Poor solubility or compound degradation leading to an insoluble product.Check the solubility of the compound in the media at the working concentration. Centrifuge a sample of the media and analyze the supernatant to see if the compound concentration has decreased.[8]

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Cell Culture Media

This protocol determines the stability of the compound in cell culture media in the absence of cells.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Prepare your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation:

    • Spike the compound into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.

    • Aliquot the mixture into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection and Processing:

    • At each time point, take one tube and immediately stop the reaction by adding a threefold excess of cold acetonitrile. This will precipitate proteins.

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Analyze the samples to quantify the remaining parent compound.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A C18 reverse-phase column.

    • Detection: Mass spectrometry in positive ion mode, monitoring for the m/z of the parent compound.

Protocol 2: Assessing Stability in the Presence of Cells

This protocol helps differentiate between chemical degradation and cell-mediated metabolism.

  • Cell Seeding:

    • Seed your cells in a multi-well plate (e.g., a 6-well plate) at your desired density and allow them to adhere overnight.

  • Compound Addition and Incubation:

    • The next day, replace the medium with fresh, pre-warmed medium containing the compound at the final working concentration.

    • Include "no-cell" control wells containing only the medium with the compound.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • At each time point (e.g., 0, 8, 24, 48 hours), collect an aliquot of the culture supernatant from both the "cell" and "no-cell" wells.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1 (acetonitrile precipitation followed by centrifugation).

    • Analyze the samples by HPLC-MS to compare the concentration of the parent compound in the presence and absence of cells.

Data Presentation

The results from the stability studies can be summarized in tables to clearly present the degradation profile.

Table 1: Chemical Stability of Compound in DMEM + 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
49.595
89.191
247.575
485.858

Table 2: Comparison of Compound Stability With and Without Cells

Time (hours)% Remaining (No Cells)% Remaining (With Cells)
0100100
247560
485835

Visualizations

The following diagrams illustrate key workflows and concepts related to compound stability testing.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) spike Spike Compound into Medium (to final concentration) prep_stock->spike prep_media Prepare Cell Culture Medium (with/without serum) prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate timepoints Collect Aliquots at Time Points (0, 2, 8, 24h...) incubate->timepoints precipitate Protein Precipitation (e.g., cold Acetonitrile) timepoints->precipitate centrifuge Centrifuge to Remove Debris precipitate->centrifuge hplc Analyze Supernatant by HPLC-MS centrifuge->hplc data Quantify Parent Compound & Calculate % Remaining hplc->data

Caption: Experimental Workflow for Compound Stability Assay.

G decision decision start Inconsistent or Low Biological Activity Observed is_stable Is the compound stable in media alone? start->is_stable is_metabolized Is degradation faster in the presence of cells? is_stable->is_metabolized Yes action_chem Chemical Instability - Shorten incubation time - Re-dose frequently - Modify media formulation is_stable->action_chem No action_met Cellular Metabolism - Use metabolic inhibitors - Use cell line with low metabolic activity is_metabolized->action_met Yes action_sol Solubility/Precipitation Issue - Check solubility limit - Use solubilizing agent is_metabolized->action_sol No end Problem Identified action_chem->end action_met->end action_sol->end

Caption: Troubleshooting Decision Tree for Compound Instability.

G cluster_hydrolysis Hydrolysis cluster_metabolism Phase I Metabolism (CYP450) parent Parent Compound (RD162) hydrolysis_thio Thioamide to Amide (Oxo-analog) parent->hydrolysis_thio H2O hydrolysis_amide Benzamide Cleavage parent->hydrolysis_amide H2O/Esterases metabolism_n N-demethylation or N-hydroxylation parent->metabolism_n Cells metabolism_ring Aromatic Hydroxylation parent->metabolism_ring Cells

Caption: Potential Degradation Pathways for the Compound.

References

"RD162" high background in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering high background signals in in vitro assays involving RD162.

Troubleshooting Guide: High Background in this compound In Vitro Assays

High background can obscure genuine signals and lead to misinterpretation of results. The following guide provides a systematic approach to identifying and mitigating common causes of high background in assays utilizing this compound.

Question: I am observing a high background signal in my in vitro assay with this compound. What are the potential causes and how can I troubleshoot this?

Answer: High background in assays involving this compound can stem from several factors, ranging from experimental technique to reagent quality. Below is a step-by-step guide to help you pinpoint the source of the issue.

Step 1: Re-evaluate Assay Buffer and Reagents

Non-specific binding is a frequent contributor to high background. The composition of your assay buffer and the quality of your reagents are critical.

  • Blocking Agents: Insufficient or inappropriate blocking can lead to non-specific binding of antibodies or this compound itself to the assay plate or other components.

    • Recommendation: Optimize the concentration of your blocking agent (e.g., BSA, casein). You may also test different blocking agents.

  • Detergents: Detergents like Tween-20 or Triton X-100 can help reduce non-specific interactions.

    • Recommendation: Ensure the optimal concentration of detergent is present in your wash buffers.

  • Reagent Quality: Degradation of reagents can contribute to background signal.

    • Recommendation: Use fresh, high-quality reagents. Aliquot reagents to avoid repeated freeze-thaw cycles.

Step 2: Review Incubation and Wash Steps

Inadequate washing and suboptimal incubation conditions can significantly increase background.

  • Washing: Insufficient washing will not effectively remove unbound reagents.

    • Recommendation: Increase the number and/or duration of wash steps. Ensure the entire well is being washed effectively.

  • Incubation Times: Excessively long incubation times can increase non-specific binding.

    • Recommendation: Optimize incubation times for your specific assay. A time-course experiment can help determine the optimal window.

  • Temperature: Incubation temperature can influence binding kinetics.

    • Recommendation: Ensure consistent and optimal temperature control during incubation.

Step 3: Assess Detection System Components

The detection system itself can be a source of high background.

  • Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.

    • Recommendation: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Substrate: Over-development of the substrate in enzyme-linked assays (e.g., HRP, AP) can cause a high background.

    • Recommendation: Monitor the development of the signal and stop the reaction before the background becomes excessive. Consider using a substrate with a lower sensitivity.

Step 4: Consider the Properties of this compound

While this compound is a selective androgen receptor (AR) antagonist, its physicochemical properties could potentially contribute to assay interference under certain conditions.[1][2]

  • Compound Precipitation: At high concentrations, this compound might precipitate out of solution, leading to light scattering or non-specific signals in certain assay formats.

    • Recommendation: Visually inspect your assay plates for any signs of precipitation. Test a range of this compound concentrations to identify a working concentration well below its solubility limit in your assay buffer.

  • Off-Target Effects: While highly selective for the AR, at very high concentrations, the possibility of weak interactions with other cellular components cannot be entirely ruled out in complex biological samples.

    • Recommendation: Run appropriate controls, including a mock-treated sample and a sample with a structurally unrelated compound, to assess off-target effects.

Experimental Protocols

Key Experiment: Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the androgen receptor.

  • Plate Coating: Coat a 96-well plate with a purified androgen receptor.

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Competition Reaction: Add a fixed concentration of a labeled androgen (e.g., ³H-DHT) and varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.

  • Washing: Repeat the wash step to remove unbound ligands.

  • Detection: Measure the signal from the labeled androgen (e.g., using a scintillation counter for ³H-DHT).

  • Data Analysis: Plot the signal against the concentration of this compound to determine the IC50 value.

Data Presentation

Table 1: Comparative Binding Affinities of Antiandrogens

CompoundRelative Binding Affinity vs. Bicalutamide
This compound 5- to 8-fold higher
Enzalutamide5- to 8-fold higher
Bicalutamide1x (Reference)

This data is a summary of findings from preclinical studies.[1][2]

Visualizations

RD162_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Associated with AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation (Blocked by this compound) This compound This compound This compound->AR Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA (Blocked by this compound) Coactivators Coactivators AR_dimer->Coactivators Recruits (Blocked by this compound) Gene_Transcription Gene Transcription Coactivators->Gene_Transcription

Caption: Mechanism of action of this compound in blocking androgen receptor signaling.

Troubleshooting_Workflow Start High Background Observed Check_Reagents Step 1: Check Buffers & Reagents Start->Check_Reagents Resolved Issue Resolved Check_Reagents->Resolved Improvement Not_Resolved Issue Persists Check_Reagents->Not_Resolved No Improvement Check_Protocol Step 2: Review Incubation & Wash Steps Check_Protocol->Resolved Improvement Check_Protocol->Not_Resolved No Improvement Check_Detection Step 3: Assess Detection System Check_Detection->Resolved Improvement Check_Detection->Not_Resolved No Improvement Consider_Compound Step 4: Consider This compound Properties Consider_Compound->Resolved Improvement Not_Resolved->Check_Protocol Not_Resolved->Check_Detection Not_Resolved->Consider_Compound

References

Technical Support Center: Troubleshooting In Vivo Efficacy of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo efficacy data and established troubleshooting guides for "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" (designated as Compound X for brevity) are not extensively available in public literature. This guide provides troubleshooting strategies based on common challenges encountered with novel small molecule inhibitors in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy of Compound X in our animal models. What are the most common initial troubleshooting steps?

A1: Low in vivo efficacy is a frequent challenge in drug development. The initial steps should focus on verifying the fundamentals of your experimental setup. This includes confirming the purity and stability of your compound, ensuring the accuracy of your formulation and dosing, and validating the suitability of your animal model. It is also crucial to assess the compound's basic pharmacokinetic and pharmacodynamic properties.

Q2: Could the formulation of Compound X be the reason for its poor performance?

A2: Absolutely. Poor aqueous solubility is a primary reason for the low bioavailability of many drug candidates.[1][2][3][4][5] If Compound X is not adequately dissolved and absorbed, it will not reach its target in sufficient concentrations to elicit a therapeutic effect. Re-evaluating and optimizing the formulation is a critical step.

Q3: How can we determine if Compound X is reaching its intended target in the animal?

A3: This requires pharmacokinetic (PK) and pharmacodynamic (PD) studies. PK analysis involves measuring the concentration of Compound X in plasma and target tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME). PD studies would involve measuring a biomarker of target engagement to confirm that the compound is interacting with its intended molecular target at the tissue of interest.

Q4: Is it possible that the chosen animal model is not appropriate for testing Compound X?

A4: Yes, the choice of animal model is critical. If the target of Compound X is not expressed or is not a key driver of the disease phenotype in your chosen model, you will not observe efficacy. It is essential to use a model where the target is well-validated and the disease progression is well-characterized.

Q5: What are some strategies to improve the bioavailability of a poorly soluble compound like Compound X?

A5: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][2][3][4][5] These include pH modification, the use of co-solvents, creating amorphous solid dispersions, particle size reduction (micronization or nanonization), and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[1][2]

Troubleshooting Guides

Guide 1: Investigating Formulation and Physicochemical Issues

This guide will help you troubleshoot issues related to the compound's formulation and delivery.

Question: What should I do if I suspect poor solubility and bioavailability are causing the low efficacy of Compound X?

Answer:

  • Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of Compound X in various pharmaceutically acceptable solvents and pH conditions.

  • Evaluate Different Formulation Strategies: Based on the compound's properties, consider developing and testing alternative formulations. The table below summarizes common approaches.

  • Conduct a Pilot Pharmacokinetic Study: Before embarking on a large-scale efficacy study, conduct a pilot PK study with a few promising formulations to determine which one provides the best systemic exposure.

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
pH Modification Adjusting the pH of the formulation vehicle to ionize the compound, thereby increasing its solubility.[4]Simple and cost-effective.Risk of precipitation upon injection into physiological pH.
Co-solvents Using a mixture of water-miscible organic solvents (e.g., PEG, ethanol, DMSO) to increase solubility.[2][4]Relatively easy to prepare.Potential for in vivo toxicity at high concentrations.[4]
Particle Size Reduction Decreasing the particle size of the solid drug to increase the surface area for dissolution (e.g., micronization, nanosuspensions).[2][3]Can significantly improve dissolution rate and bioavailability.[2][3]Can be technically challenging to produce and maintain particle stability.[3]
Solid Dispersions Dispersing the drug in an amorphous form within a polymer matrix.[3][5]Can lead to significant increases in solubility and dissolution.The amorphous form may be unstable and recrystallize over time.[5]
Lipid-Based Formulations Dissolving the drug in oils, surfactants, or lipids to form emulsions, microemulsions, or self-emulsifying systems (SEDDS).[1][5]Can significantly enhance oral bioavailability for lipophilic drugs.Can be complex to develop and may have stability issues.
Inclusion Complexes Using cyclodextrins to form complexes where the drug is encapsulated, increasing its solubility.[1][2]Effective for many poorly soluble drugs.Can be expensive and may not be suitable for all molecules.
Guide 2: Assessing Pharmacokinetics and Target Engagement

This guide addresses how to determine if the compound is reaching its target at sufficient concentrations and for a sufficient duration.

Question: How do I design an experiment to assess the pharmacokinetics (PK) and pharmacodynamics (PD) of Compound X?

Answer:

A well-designed PK/PD study is crucial for understanding the in vivo behavior of Compound X. The following experimental protocol provides a general framework.

Experimental Protocol: In Vivo Pharmacokinetic and Pharmacodynamic Assessment

  • Animal Model: Select a relevant animal model (e.g., mouse, rat) that is also used for efficacy studies.

  • Dosing: Administer Compound X via the intended clinical route (e.g., oral, intravenous). Include at least two different dose levels.

  • Sample Collection (PK): Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. If possible, also collect the target tissue (e.g., tumor) at the same time points.

  • Bioanalysis (PK): Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of Compound X in plasma and tissue homogenates.

  • Data Analysis (PK): Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Target Engagement (PD): In a parallel group of animals, collect the target tissue at selected time points after dosing. Analyze a relevant biomarker to confirm target engagement. For example, if Compound X targets a specific kinase, you could measure the phosphorylation of a downstream substrate via Western blot or ELISA.

  • Correlation Analysis: Correlate the PK profile with the PD response to establish a dose-exposure-response relationship.

Visualizations

Hypothetical Signaling Pathway

The chemical structure of Compound X, with its cyano- and trifluoromethyl-phenyl group, resembles some non-steroidal anti-androgens. The following diagram illustrates a hypothetical signaling pathway that such a compound might inhibit.

hypothetical_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding Active_AR Active AR Dimer AR->Active_AR Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex Inactive AR-HSP Complex AR_HSP_complex->AR HSP dissociation ARE Androgen Response Element (ARE) in DNA Active_AR->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation and Survival Gene_Transcription->Cell_Growth Compound_X Compound X (Hypothetical Inhibitor) Compound_X->AR Inhibition

Caption: Hypothetical mechanism of action for Compound X as an Androgen Receptor antagonist.

Experimental Workflow for In Vivo Efficacy Troubleshooting

This diagram outlines a logical workflow for troubleshooting low in vivo efficacy.

in_vivo_troubleshooting_workflow start Start: Low In Vivo Efficacy Observed check_compound 1. Verify Compound - Purity - Stability - Identity start->check_compound check_formulation 2. Assess Formulation - Solubility - Stability in vehicle - Dosing accuracy check_compound->check_formulation pilot_pk 3. Conduct Pilot PK Study - Measure plasma/tissue exposure check_formulation->pilot_pk exposure_ok Sufficient Exposure? pilot_pk->exposure_ok optimize_formulation Optimize Formulation (See Table 1) exposure_ok->optimize_formulation No check_pd 4. Assess Target Engagement (PD) - Measure biomarker modulation exposure_ok->check_pd Yes optimize_formulation->pilot_pk pd_ok Target Engagement? check_pd->pd_ok increase_dose Increase Dose / Dosing Frequency pd_ok->increase_dose No check_model 5. Re-evaluate Animal Model - Target expression/relevance - Disease progression pd_ok->check_model Yes increase_dose->pilot_pk end Efficacy Issue Resolved / Understood check_model->end

Caption: A stepwise workflow for troubleshooting low in vivo efficacy of a small molecule.

Troubleshooting Decision Tree

This decision tree provides a logical path for identifying the root cause of poor in vivo performance.

troubleshooting_decision_tree q1 Is the compound's formulation optimized and stable? a1_no Action: Reformulate. Consider co-solvents, nanoparticles, or lipid-based systems. q1->a1_no No q2 Does the compound achieve adequate plasma/tissue exposure (PK)? q1->q2 Yes a2_no Action: Increase dose or re-evaluate formulation and route of administration. q2->a2_no No q3 Is there evidence of target engagement at the site of action (PD)? q2->q3 Yes a3_no Action: Confirm target expression in the model. Increase dose if exposure is marginal. q3->a3_no No q4 Is the animal model appropriate and the target well-validated in that model? q3->q4 Yes a4_no Action: Select a more appropriate model (e.g., cell-derived xenograft with high target expression). q4->a4_no No end Conclusion: The compound may have intrinsically low efficacy or off-target effects confounding the results. q4->end Yes

Caption: Decision tree for diagnosing the root cause of poor in vivo efficacy.

References

Technical Support Center: RD162 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of RD162.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: While specific literature on this compound is limited as it was a developmental candidate, its synthesis can be inferred from its close structural analog, enzalutamide. The most common approach involves the construction of the core diarylthiohydantoin structure. This is typically achieved by reacting an appropriate aminonitrile precursor with an isothiocyanate, followed by cyclization.

Q2: What are the critical impurities to monitor during this compound synthesis?

A2: Based on analogous compounds, critical impurities may include unreacted starting materials, side-products from incomplete reactions, and degradation products. For instance, the corresponding oxygen analog (oxo-RD162) can be a significant impurity if the thiohydantoin ring is not formed correctly or if it undergoes oxidation. Other potential impurities could arise from the hydrolysis of the nitrile group or side reactions of the isothiocyanate intermediate.

Q3: Which analytical techniques are recommended for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for monitoring the purity of this compound and its analogs. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile) is typically employed. UV detection is suitable for quantification. Mass spectrometry (MS) can be coupled with LC (LC-MS) for impurity identification.

Q4: What are the general challenges in purifying this compound?

A4: The main challenges in purifying this compound include removing structurally similar impurities, which may co-elute during chromatography or co-crystallize. The compound's relatively low solubility in common organic solvents can also complicate purification by crystallization. Careful selection of solvent systems for both chromatography and crystallization is crucial for achieving high purity.

Troubleshooting Guide

Synthesis

Problem 1: Low yield of the final this compound product.

  • Possible Cause A: Incomplete reaction.

    • Solution: Monitor the reaction progress using HPLC or TLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure that the reagents are of high purity and are used in the correct stoichiometric ratios.

  • Possible Cause B: Degradation of starting materials or product.

    • Solution: Some of the intermediates, particularly the isothiocyanate, can be sensitive to moisture and heat. Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature might also prevent degradation.

Problem 2: Formation of a significant amount of the oxo-analog impurity.

  • Possible Cause: Presence of water or oxidizing agents.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry, inert atmosphere. The use of thiophosgene or a similar thio-carbonyl source for the cyclization step should be handled with care to avoid hydrolysis.

Purification

Problem 3: Difficulty in removing a closely related impurity by column chromatography.

  • Possible Cause: Inadequate separation on the selected stationary phase or with the chosen mobile phase.

    • Solution: Optimize the HPLC or column chromatography method. Experiment with different solvent gradients and compositions. Consider using a different type of stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). Preparative HPLC can be an effective, albeit more resource-intensive, option for separating stubborn impurities.

Problem 4: Poor recovery after crystallization.

  • Possible Cause A: High solubility of this compound in the chosen solvent.

    • Solution: Perform a solvent screen to identify a solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can also be effective.

  • Possible Cause B: Product oiling out instead of crystallizing.

    • Solution: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can sometimes be resolved by lowering the crystallization temperature slowly, using a more dilute solution, or by adding seed crystals to induce crystallization.

Experimental Protocols

General Synthesis Workflow for this compound

This protocol is adapted from the synthesis of enzalutamide and should be optimized for this compound.

  • Step 1: Formation of the Isothiocyanate Intermediate: A suitable aminonitrile precursor is reacted with a thiocarbonylating agent (e.g., thiophosgene or di(1H-imidazol-1-yl)methanethione) in an aprotic solvent like dichloromethane or THF to form the isothiocyanate. The reaction is typically run at low temperatures and under an inert atmosphere.

  • Step 2: Coupling Reaction: The isothiocyanate intermediate is then reacted with the appropriate amino-acid derivative in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a solvent such as toluene or DMF.

  • Step 3: Cyclization to form the Thiohydantoin Ring: The coupled product undergoes intramolecular cyclization to form the thiohydantoin ring of this compound. This step may be facilitated by heating.

  • Step 4: Work-up and Initial Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Hypothetical Yield and Purity of this compound under Different Reaction Conditions

EntryReaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
160127592.5
280128590.1
380248288.7
410069095.2
5100128894.8

Table 2: Illustrative Purification of this compound by Recrystallization

Solvent SystemStarting Purity (%)Purity after 1st Recrystallization (%)Recovery (%)
Isopropanol95.298.585
Ethanol95.298.288
Ethyl Acetate95.297.990
Toluene95.297.575

Visualizations

G cluster_synthesis This compound Synthesis Workflow cluster_purification Purification Workflow A Starting Material A (Aminonitrile Precursor) D Isothiocyanate Intermediate A->D Thiocarbonylation B Starting Material B (Amino-acid Derivative) E Coupled Intermediate B->E Coupling C Thiocarbonylating Agent C->D D->E F Crude this compound E->F Cyclization G Crude this compound H Column Chromatography G->H Initial Purification I Recrystallization H->I Final Purification J Pure this compound (>99.5%) I->J

Caption: Generalized workflow for the synthesis and purification of this compound.

G cluster_troubleshooting This compound Synthesis Troubleshooting start Low Yield or Purity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Stalled optimize_cond Increase Time/Temp Check Reagent Stoichiometry incomplete->optimize_cond Yes degradation Degradation Suspected incomplete->degradation No optimize_cond->check_reaction inert_atm Use Anhydrous Solvents Inert Atmosphere (N2/Ar) degradation->inert_atm Yes check_purity Check Purity Profile (HPLC/LC-MS) degradation->check_purity No inert_atm->check_reaction high_impurity High Impurity Levels check_purity->high_impurity Impure optimize_purification Optimize Chromatography and Recrystallization high_impurity->optimize_purification Yes success Successful Synthesis high_impurity->success No optimize_purification->success

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (Alias: ARN-3236)

This technical support guide is designed for researchers, scientists, and drug development professionals using ARN-3236. It provides troubleshooting advice and detailed protocols to address potential inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store ARN-3236 for consistent results?

A: Proper handling of ARN-3236 is critical for reproducibility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1] To avoid degradation and repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is non-toxic to your specific cell line, typically below 0.5%, to prevent solvent-induced artifacts.[1][2]

Q2: I am observing significant variability in IC50 values across different cancer cell lines. What could be the underlying reason?

A: Such variability is common and can be attributed to several factors. A primary cause is the differential expression of drug efflux pumps, such as P-glycoprotein (P-gp), across cell lines.[3][4] ARN-3236 is susceptible to efflux by P-gp, which can reduce its intracellular concentration and thus its apparent potency.[5] Additionally, the compound's efficacy is inversely correlated with the endogenous expression of its target, Salt-Inducible Kinase 2 (SIK2), in cancer cells.[3][6] Therefore, cell lines with high P-gp expression or low SIK2 expression may appear more resistant.

Q3: How can I mitigate the impact of P-glycoprotein (P-gp) mediated efflux in my cellular assays?

A: To obtain more consistent results in cell lines with high P-gp expression, you can co-administer a P-gp inhibitor, such as verapamil or cyclosporin A, although this adds complexity to the experimental design. An alternative strategy is to select cell lines known to have low P-gp expression for your experiments. For clinical relevance, a successor compound, ARN-3261, was developed to resist P-gp efflux and may be a more suitable tool for certain studies.[5]

Q4: Are there known off-target effects for ARN-3236 that could influence my results?

A: ARN-3236 is a potent inhibitor of SIK2 kinase activity.[5] While it shows selectivity over other SIK family members like SIK1 and SIK3, like many kinase inhibitors, the possibility of off-target effects cannot be entirely dismissed, especially at higher concentrations.[5] To confirm that the observed phenotype is due to SIK2 inhibition, consider running parallel experiments using SIK2 siRNA knockdown as a complementary method to validate the pharmacological results.[6]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (IC50) Assays

Q: My calculated IC50 values for ARN-3236 fluctuate significantly between experimental replicates. What steps can I take to troubleshoot this?

A: Inconsistent IC50 values are a frequent challenge in cell-based assays.[7] Below is a systematic guide to identify the source of variability.

  • Compound Solubility: Ensure the compound is fully dissolved in the final working concentration. Precipitation can drastically reduce the effective concentration. Visually inspect your plates for any signs of compound precipitation.

  • Cell Seeding and Growth: Inconsistent cell numbers at the start of the experiment are a major source of error.[8] Always use a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Over-confluent control wells can lead to an underestimation of cell viability.[9]

  • DMSO Concentration: Verify that the final DMSO concentration is identical across all wells, including controls. Even slight variations can affect cell growth.

  • Incubation Times: Use precise and consistent incubation times for both drug treatment and the viability assay itself (e.g., for MTT or SRB assays).[10]

  • Cell Line Health: Use cells from a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes, including changes in SIK2 or P-gp expression.

  • Assay Type: The choice of viability assay can influence results. Metabolic assays like MTT measure changes in metabolic activity, which may not always directly correlate with cell number.[8][11] Consider using a method that measures total protein, such as the Sulforhodamine B (SRB) assay, which was used in key studies of ARN-3236.[3][6]

Issue 2: Inconsistent Western Blot Results for SIK2 Pathway Targets

Q: I am not observing the expected changes in downstream targets of SIK2 (e.g., p-AKT, survivin) after treating cells with ARN-3236. What should I check?

A: Western blotting requires careful optimization to detect changes in signaling pathways.[12]

  • Treatment Duration and Dose: Perform a time-course and dose-response experiment to determine the optimal treatment conditions. The effect on protein phosphorylation can be transient.

  • Lysate Preparation: It is crucial to use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[13] Perform all lysis steps on ice to minimize enzymatic activity.[13]

  • Antibody Validation: Ensure your primary antibodies are specific and validated for the intended application. Run positive and negative controls to confirm antibody performance.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes. However, be aware that some common loading controls can be affected by experimental conditions.

  • Blocking and Washing: Optimize blocking conditions to minimize non-specific background signal. Use a blocking agent like 5% non-fat dry milk or BSA in TBST. Ensure thorough washing steps to remove unbound antibodies.

Data Presentation

Table 1: IC50 Values of ARN-3236 in Ovarian Cancer Cell Lines

The inhibitory concentration (IC50) of ARN-3236 varies across different ovarian cancer cell lines, a factor that is inversely correlated with the endogenous expression of SIK2.[3][6]

Cell LineEndogenous SIK2 ExpressionIC50 (µM)
OVCAR3High~0.8
OVCAR4High~1.0
OVCAR5High~1.2
SKOv3Moderate~1.5
A2780Moderate~1.8
IGROV1Low~2.2
OVCAR8Low~2.6

Data compiled from published research.[3][6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to evaluate ARN-3236's effect on ovarian cancer cell lines.[14][15]

  • Cell Plating: Seed cells in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of ARN-3236 or DMSO as a vehicle control. Incubate for 72 hours.

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control wells and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of SIK2 and AKT Phosphorylation

This protocol allows for the detection of changes in key signaling molecules following ARN-3236 treatment.[6][16]

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of ARN-3236 for the determined optimal time (e.g., 24-48 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an appropriate percentage polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against targets such as SIK2-pS358, total SIK2, AKT-pS473, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway Diagram

SIK2_Pathway cluster_inhibition Pharmacological Intervention cluster_pathway SIK2 Signaling Cascade ARN-3236 ARN-3236 SIK2 SIK2 Kinase ARN-3236->SIK2 Inhibition pAKT p-AKT (Active) SIK2->pAKT Inhibits (via PP2A) AKT AKT Survivin Survivin pAKT->Survivin CellGrowth Cell Growth & Proliferation pAKT->CellGrowth Apoptosis Apoptosis Survivin->Apoptosis

Caption: ARN-3236 inhibits SIK2, leading to reduced AKT activation and survivin expression, which promotes apoptosis.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Solubility 1. Check Compound Solubility - Prepare fresh stock? - Visually inspect for precipitation? Start->Check_Solubility Check_Cells 2. Verify Cell Handling - Consistent seeding density? - Low passage number? - Cells in log growth phase? Check_Solubility->Check_Cells Precipitation Ruled Out Check_Assay 3. Review Assay Protocol - Consistent incubation times? - Final DMSO % consistent? - Calibrated pipettes? Check_Cells->Check_Assay Cell Handling Standardized Check_Efflux 4. Consider Biological Factors - Cell line known for high P-gp? - Test with a P-gp inhibitor? Check_Assay->Check_Efflux Protocol Verified Resolved Results are now Consistent Check_Efflux->Resolved Biological Factors Addressed

Caption: A stepwise guide for troubleshooting inconsistent IC50 values in cell viability assays.

References

Technical Support Center: RD162 Cytotoxicity in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of RD162 cytotoxicity in non-target cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as enzalutamide, is a second-generation nonsteroidal antiandrogen (NSAA).[1] It functions as a potent and selective antagonist of the androgen receptor (AR), playing a crucial role in the treatment of prostate cancer.[1][2] Its mechanism of action involves binding to the AR with a significantly higher affinity than first-generation NSAAs like bicalutamide.[1] This interaction prevents AR nuclear translocation, DNA binding, and the recruitment of coactivators, ultimately inhibiting androgen-driven gene expression and inducing apoptosis in prostate cancer cells.[3]

Given its targeted mechanism, understanding the cytotoxic effects of this compound on non-target cell lines is a critical aspect of preclinical safety and off-target effect evaluation.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to all non-target cell lines?

A1: Not necessarily. The primary mechanism of action of this compound is the inhibition of the androgen receptor (AR) signaling pathway.[2][3] Therefore, significant cytotoxicity is more likely to be observed in cells that express the androgen receptor. In AR-negative cell lines, this compound is expected to have minimal to no cytotoxic effects, as its primary molecular target is absent.[3][4]

Q2: What is a typical IC50 value for this compound in non-target cells?

A2: There is limited publicly available data on the specific IC50 values of this compound across a wide range of non-target cell lines. The IC50 value, which represents the concentration of a drug required to inhibit a biological process by 50%, is a key measure of a compound's potency.[5][6] For a given non-target cell line, a high IC50 value would suggest low cytotoxicity. Researchers should empirically determine the IC50 in their specific cell line of interest.

Q3: How can I determine if my non-target cell line expresses the androgen receptor (AR)?

A3: You can determine the AR expression status of your cell line using several standard molecular biology techniques, including:

  • Western Blotting: To detect the AR protein.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To quantify AR mRNA expression levels.

  • Immunofluorescence or Immunohistochemistry: To visualize the presence and localization of the AR protein within the cells.

Q4: Can this compound induce apoptosis in non-target cells?

A4: If a non-target cell line expresses the androgen receptor and has some level of dependence on AR signaling for survival, this compound could potentially induce apoptosis. Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer drugs.[7][8][9] The induction of apoptosis can be assessed by monitoring the activation of caspases, which are key effector molecules in the apoptotic cascade.[10][11]

Q5: What are the best practices for designing a cytotoxicity study for this compound in a new non-target cell line?

A5: When designing a cytotoxicity study, it is crucial to:

  • Characterize the cell line: Determine the androgen receptor status.

  • Select an appropriate assay: Common choices include MTT, XTT, or LDH release assays.[12]

  • Determine a suitable cell density: The optimal cell number per well should be determined to ensure the signal is within the linear range of the assay.[12][13]

  • Use a proper dose range: A wide range of this compound concentrations should be tested to determine the IC50 value accurately.

  • Include appropriate controls: This includes untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control for cytotoxicity.[13][14]

  • Ensure sufficient replicates: To obtain statistically significant results.[15]

Troubleshooting Guides for Cytotoxicity Assays

Table 1: Troubleshooting Common Issues in Cytotoxicity Assays
Issue Potential Cause Recommended Solution Citation
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.[13][16]
Low Signal or Weak Absorbance Insufficient cell number, short incubation time, or inactive reagents.Optimize cell seeding density. Increase the incubation time with the assay reagent. Check the expiration date and proper storage of all reagents.[12][13]
High Background Signal Contamination of media or reagents, or interference of the test compound with the assay.Use fresh, sterile media and reagents. Run a control with the compound in cell-free media to check for direct reaction with the assay components.[14][17]
Unexpected Results in Control Wells Cell contamination (e.g., mycoplasma), issues with the vehicle control (e.g., DMSO toxicity), or problems with the positive control.Regularly test cell lines for contamination. Determine the maximum non-toxic concentration of the vehicle. Ensure the positive control is potent and used at an effective concentration.[18]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[15]

Materials:

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Non-target cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[19]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Non-target cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a detergent provided in the kit).[14]

Data Presentation

Table 2: Example Data Table for this compound Cytotoxicity
Cell LineAR StatusAssay TypeTreatment Duration (hours)IC50 (µM)Max Inhibition (%)
[e.g., HEK293][e.g., Negative][e.g., MTT][e.g., 72][Record Value][Record Value]
[e.g., DU145][e.g., Negative][e.g., LDH][e.g., 72][Record Value][Record Value]
[e.g., LNCaP][e.g., Positive][e.g., MTT][e.g., 72][Record Value][Record Value]

Visualizations

Androgen Receptor Signaling Pathway and this compound Inhibition

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization This compound This compound This compound->AR Antagonizes This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) This compound->ARE Inhibits DNA Binding AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) Coactivators Coactivators ARE->Coactivators Recruits Coactivators->Gene_Transcription Initiates

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Select & Culture Non-Target Cell Line B Determine Optimal Cell Seeding Density A->B C Seed Cells in 96-well Plate B->C D Treat with Serial Dilutions of this compound C->D E Incubate for Defined Period D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Signal (Absorbance) F->G H Calculate % Viability/ Cytotoxicity G->H I Determine IC50 Value H->I

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic for High Data Variability

Troubleshooting_Variability Start High Variability in Replicate Wells Q1 Was cell suspension homogenous before seeding? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are pipettes calibrated? Using multichannel? A1_Yes->Q2 Sol1 Action: Ensure thorough mixing of cells before and during seeding. A1_No->Sol1 End Re-run experiment and monitor for improvement. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are outer wells of the plate being used? A2_Yes->Q3 Sol2 Action: Calibrate pipettes. Use consistent pipetting technique. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Action: Avoid outer wells or fill them with sterile PBS/media to minimize evaporation. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A decision tree for troubleshooting high variability in cytotoxicity assays.

References

Validation & Comparative

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" vs Enzalutamide in CRPC models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary: An extensive search for preclinical and clinical data on the compound "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" yielded no publicly available information. Consequently, a direct comparative analysis against Enzalutamide in Castration-Resistant Prostate Cancer (CRPC) models, as initially requested, cannot be performed at this time.

This guide will instead provide a comprehensive overview of Enzalutamide, a standard-of-care second-generation androgen receptor (AR) antagonist, to serve as a benchmark for the future evaluation of novel compounds. We will detail its mechanism of action, summarize key experimental data from pivotal clinical trials, outline established experimental protocols, and discuss the critical issue of resistance mechanisms.

Enzalutamide: A Profile in CRPC Treatment

Enzalutamide is a potent, orally administered inhibitor of the androgen receptor signaling pathway. Its approval marked a significant advancement in the management of CRPC, a stage of prostate cancer that progresses despite androgen deprivation therapy.

Mechanism of Action

Enzalutamide disrupts AR signaling at multiple levels:

  • Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR with a significantly higher affinity than first-generation antiandrogens.

  • Prevention of Nuclear Translocation: It hinders the movement of the activated AR from the cytoplasm into the nucleus.

  • Impairment of DNA Binding: It interferes with the ability of the AR to bind to androgen response elements (AREs) on the DNA.

  • Blockade of Coactivator Recruitment: It prevents the recruitment of transcriptional coactivators essential for AR-mediated gene expression.

This multi-pronged attack effectively shuts down the signaling cascade that drives the growth and survival of prostate cancer cells.

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_N AR AR->AR_N Nuclear Translocation (Inhibited by Enzalutamide) Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding DNA DNA (AREs) AR_N->DNA Binds Coactivators Coactivators DNA->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival Enzalutamide_N->DNA Inhibits Binding Enzalutamide_N2->Coactivators Inhibits Recruitment

Caption: Mechanism of action of Enzalutamide in inhibiting the androgen receptor signaling pathway.

Quantitative Data from Clinical Trials

The efficacy of Enzalutamide has been demonstrated in landmark clinical trials involving men with metastatic CRPC. The data below is summarized from the AFFIRM (post-chemotherapy) and PREVAIL (chemotherapy-naïve) studies.

ParameterAFFIRM (Post-Chemotherapy)PREVAIL (Chemotherapy-Naïve)
Median Overall Survival 18.4 months (vs. 13.6 months for placebo)32.4 months (vs. 30.2 months for placebo)
Median Radiographic Progression-Free Survival 8.3 months (vs. 2.9 months for placebo)Not Reached (vs. 3.9 months for placebo)
Prostate-Specific Antigen (PSA) Response (>50% decline) 54% (vs. 2% for placebo)78% (vs. 3% for placebo)

Experimental Protocols

The robust design of clinical trials is fundamental to establishing the efficacy and safety of a new therapeutic agent. Below is a simplified workflow representative of the protocols used in pivotal Enzalutamide trials.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Eligibility Eligibility Criteria Met (Metastatic CRPC, ECOG PS 0-1) Informed_Consent Informed Consent Eligibility->Informed_Consent Randomize Randomization (1:1) Informed_Consent->Randomize Arm_A Enzalutamide (160 mg daily) + Continuous ADT Randomize->Arm_A Arm_B Placebo + Continuous ADT Randomize->Arm_B FollowUp Regular Follow-up Visits (PSA, Imaging, AEs) Arm_A->FollowUp Arm_B->FollowUp Primary_Endpoint Primary Endpoints: Overall Survival, Radiographic PFS FollowUp->Primary_Endpoint Secondary_Endpoint Secondary Endpoints: Time to PSA Progression, PSA Response Rate FollowUp->Secondary_Endpoint

Caption: A generalized workflow for a randomized, double-blind, placebo-controlled clinical trial of Enzalutamide in mCRPC.

Mechanisms of Resistance to Enzalutamide

The development of resistance is a significant clinical challenge. Understanding these mechanisms is paramount for developing next-generation therapies and combination strategies.

  • AR-Dependent Mechanisms:

    • AR Gene Amplification/Overexpression: Increases in the quantity of the AR protein can titrate out the drug.

    • AR Gene Mutations: Specific mutations in the ligand-binding domain (e.g., F877L) can convert Enzalutamide into an agonist.

    • AR Splice Variants: The expression of constitutively active AR variants that lack the ligand-binding domain (e.g., AR-V7) bypasses the need for ligand activation.

  • AR-Independent Mechanisms (Bypass Pathways):

    • Upregulation of Glucocorticoid Receptor (GR): The GR can be overexpressed and activate a significant portion of the AR-driven transcriptome.

    • Activation of Alternative Survival Pathways: Increased signaling through pathways like PI3K/AKT/mTOR can promote cell survival and proliferation independently of the AR.

    • Lineage Plasticity: A subset of tumors can transdifferentiate into an AR-independent, neuroendocrine phenotype.

Enzalutamide_Resistance_Pathways cluster_resistance Resistance Mechanisms Enzalutamide Enzalutamide AR_Signaling AR Signaling Enzalutamide->AR_Signaling Inhibits Tumor_Progression Tumor Progression AR_Signaling->Tumor_Progression Drives AR_Alterations AR Amplification, Mutations, Splice Variants AR_Alterations->AR_Signaling Reactivates Bypass_Pathways Activation of GR, PI3K/AKT, etc. Bypass_Pathways->Tumor_Progression Drives Independently Lineage_Plasticity Neuroendocrine Differentiation Lineage_Plasticity->Tumor_Progression Drives Independently

Caption: Logical relationships between Enzalutamide treatment and the major mechanisms of acquired resistance.

Concluding Remarks

While a direct comparison with "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" is not currently feasible, the extensive data available for Enzalutamide provides a robust framework for the evaluation of any new AR-targeted agent. Future research should aim to characterize novel compounds in the context of these established benchmarks and, critically, assess their activity against known mechanisms of Enzalutamide resistance. We will continue to monitor for any forthcoming data on the requested compound and will update this guide accordingly.

RD162 (Apalutamide) vs. Bicalutamide: A Comparative Guide to Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of RD162 (Apalutamide) and Bicalutamide, two prominent non-steroidal antiandrogen (NSAA) agents. The focus is on their antagonistic activity at the androgen receptor (AR), a key therapeutic target in prostate cancer. This comparison is supported by experimental data on their biochemical and cellular activities, along with detailed protocols for key assays.

Executive Summary

This compound (Apalutamide) is a second-generation, potent, and competitive androgen receptor (AR) antagonist. It exhibits a significantly higher binding affinity for the AR compared to the first-generation NSAA, Bicalutamide. This enhanced affinity translates to a more robust inhibition of AR signaling, including preventing AR nuclear translocation and subsequent downstream gene transcription. Preclinical studies demonstrate that Apalutamide has a stronger anti-proliferative effect on prostate cancer cells and greater anti-tumor efficacy in xenograft models compared to Bicalutamide.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences in the androgen receptor antagonism of this compound (Apalutamide) and Bicalutamide based on available preclinical data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and values may vary between studies.

ParameterThis compound (Apalutamide)BicalutamideReference(s)
AR Binding Affinity (IC50) 16 nM159–243 nM[1]
AR Binding Affinity (Ki) Not explicitly found12.5 µM[2]
Inhibition of LNCaP Cell Viability More potent than BicalutamideLess potent than Apalutamide[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of binding affinity. Lower values indicate a higher affinity. The provided values are from different studies and may not be directly comparable.

Mechanism of Action

Both this compound (Apalutamide) and Bicalutamide are competitive antagonists of the androgen receptor. They bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). However, their downstream effects on AR signaling differ significantly.

Bicalutamide , as a first-generation antagonist, primarily blocks the binding of androgens to the AR. However, under conditions of AR overexpression, it can exhibit partial agonist activity, leading to AR nuclear translocation and activation of target genes.

This compound (Apalutamide) , a second-generation antagonist, not only competitively inhibits androgen binding with much higher affinity but also effectively prevents the nuclear translocation of the AR. This dual mechanism of action results in a more complete shutdown of the AR signaling pathway.

Signaling Pathway Diagram

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by Bicalutamide and this compound (Apalutamide).

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR HSP Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation & Dimerization HSP HSP AR_HSP->AR HSP Dissociation Bicalutamide Bicalutamide Bicalutamide->AR_HSP Competitively Binds (Lower Affinity) Apalutamide This compound (Apalutamide) Apalutamide->AR_HSP Competitively Binds (Higher Affinity) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Apalutamide_Inhibition->AR_dimer Inhibited by This compound (Apalutamide) Bicalutamide_Partial_Agonism->AR_dimer Partial Agonism by Bicalutamide (in AR overexpression)

Androgen receptor signaling and antagonist inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize and compare androgen receptor antagonists.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare AR Source (e.g., cell lysate, purified protein) Incubate Incubate AR, Radiolabeled Androgen, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Androgen (e.g., [3H]-DHT) Radioligand_Prep->Incubate Competitor_Prep Prepare Serial Dilutions of Test Compounds (this compound, Bicalutamide) Competitor_Prep->Incubate Separate Separate Bound from Unbound Radioligand (e.g., filtration, scintillation proximity assay) Incubate->Separate Detect Quantify Radioactivity Separate->Detect Analyze Calculate IC50/Ki values Detect->Analyze

Competitive AR Binding Assay Workflow.

Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Transfect Co-transfect cells with AR expression vector and ARE-luciferase reporter vector Treat Treat cells with Androgen (e.g., R1881) and varying concentrations of Antagonist (this compound, Bicalutamide) Transfect->Treat Lyse Lyse cells and add luciferase substrate Treat->Lyse Measure Measure luminescence Lyse->Measure Analyze Normalize data and calculate dose-response curves Measure->Analyze

References

Validating AR Target Engagement: A Comparative Guide to RD162 and Other Second-Generation Antiandrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. The development of second-generation nonsteroidal antiandrogens (NSAAs) has marked a significant advancement in treatment, offering higher binding affinities and more potent antagonism compared to their predecessors. This guide provides an objective comparison of RD162, a potent second-generation NSAA, with other key alternatives such as enzalutamide, apalutamide, and darolutamide. The focus is on the validation of their engagement with the AR, supported by experimental data and detailed methodologies.

Quantitative Comparison of AR Target Engagement

The following table summarizes the quantitative data from various preclinical assays, offering a direct comparison of the AR target engagement for this compound and its alternatives.

CompoundCompetitive Binding Assay (IC50/Ki)Reporter Gene Assay (IC50)Cell Line / Assay Conditions
This compound 50 nM (IC50)~1-10 µM (effective concentration)LNCaP/AR cells (engineered to overexpress AR)
Enzalutamide (MDV3100) 36 nM (IC50)[1], 21.4 nM (IC50)[2], 86 nM (Ki)26 nM[2]LNCaP/AR cells[1], LNCaP cells[2]
Apalutamide (ARN-509) 16 nM (IC50)[3][4]200 nM[2]Cell-free assay[4], LNCaP cells[2]
Darolutamide (ODM-201) 11 nM (Ki)26 nMRat prostate cytosol (Ki), VCaP cells (IC50)

Note: IC50 and Ki values are measures of inhibitory concentration and binding affinity, respectively. Lower values indicate greater potency. Assay conditions, including the cell line and specific protocol, can influence these values.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to validate AR target engagement.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the AR.

  • Preparation of AR Source: Cytosolic extracts from tissues or cells expressing the AR (e.g., rat ventral prostate or LNCaP cells) are prepared.

  • Incubation: A constant concentration of a radiolabeled androgen, such as [³H]R1881 or 18F-FDHT, is incubated with the AR preparation in the presence of varying concentrations of the competitor compound (e.g., this compound, enzalutamide).

  • Separation: Unbound radioligand is separated from the AR-bound radioligand using methods like dextran-coated charcoal or filtration.

  • Quantification: The amount of radioactivity in the AR-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can be derived from the IC50 value.

Luciferase Reporter Gene Assay

This cell-based assay assesses the functional consequence of AR binding by measuring the transcription of an AR-dependent reporter gene.

  • Cell Culture and Transfection: A suitable cell line (e.g., PC3 or HEK293) is co-transfected with a plasmid expressing the human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Compound Treatment: The transfected cells are treated with a known AR agonist (e.g., DHT or R1881) to induce reporter gene expression, along with varying concentrations of the antagonist compound being tested.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.

  • Measurement: The luminescence produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity, is determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of soluble AR remaining in the supernatant at each temperature is quantified using methods like Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble AR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This in vitro assay measures the ability of a compound to either promote (agonist) or inhibit (antagonist) the interaction between the AR and a coactivator peptide, a crucial step in AR-mediated transcription.

  • Assay Components: The assay typically includes a purified AR ligand-binding domain (LBD) tagged with a donor fluorophore (e.g., terbium) and a coactivator peptide labeled with an acceptor fluorophore (e.g., fluorescein).

  • Incubation: The AR-LBD and the coactivator peptide are incubated with the test compound. In antagonist mode, a known AR agonist is also included to induce the interaction.

  • FRET Measurement: If the compound promotes the interaction (agonist) or fails to inhibit the agonist-induced interaction, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 or EC50 value is determined by measuring the change in the FRET signal as a function of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and validation of these AR antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer This compound This compound This compound->AR Competitively Binds This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling and this compound Inhibition.

Competitive_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis AR_source AR Source (e.g., LNCaP cell lysate) Incubation Incubate AR, Radioligand, & varying concentrations of Competitor AR_source->Incubation Radioligand Radiolabeled Androgen (e.g., [3H]R1881) Radioligand->Incubation Competitor Test Compound (e.g., this compound) Competitor->Incubation Separation Separate Bound from Unbound Radioligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Analysis Calculate IC50 Value Quantification->Analysis

Caption: Workflow of a Competitive Binding Assay.

Conclusion

This compound demonstrates potent antagonism of the androgen receptor, with a binding affinity comparable to other second-generation NSAAs like enzalutamide.[1] The validation of AR target engagement through a variety of in vitro and cell-based assays is fundamental to understanding the mechanism of action and preclinical efficacy of these compounds. While direct head-to-head clinical comparisons are limited as this compound was not marketed, the preclinical data positions it as a potent and selective AR antagonist.[2] The choice of an AR antagonist in a research or clinical setting may depend on a variety of factors, including specific experimental needs, the AR status of the model system, and the desired pharmacological profile. This guide provides a foundational comparison to aid in the informed selection and use of these important research tools.

References

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" superiority over first-generation antiandrogens

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (darolutamide) reveals significant advantages in potency, specificity, and resistance profile over first-generation antiandrogens like bicalutamide, heralding a paradigm shift in the management of advanced prostate cancer.

In the landscape of prostate cancer therapeutics, the battle against androgen receptor (AR) signaling has evolved significantly. First-generation nonsteroidal antiandrogens (NSAA), such as bicalutamide, flutamide, and nilutamide, were foundational in establishing AR blockade as a therapeutic strategy. However, their efficacy is often curtailed by limitations including lower binding affinity and the potential for partial agonism, which can fuel the progression to castration-resistant prostate cancer (CRPC).[1][2] The novel second-generation AR inhibitor, darolutamide, chemically known as "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide," demonstrates clear superiority through a distinct molecular structure and a multifaceted mechanism of action that addresses the shortcomings of its predecessors.[3]

Mechanistic Superiority: Beyond Simple Competition

First-generation antiandrogens like bicalutamide function primarily by competitively inhibiting the binding of androgens (testosterone and dihydrotestosterone) to the ligand-binding domain (LBD) of the androgen receptor.[4] While initially effective, this mechanism is vulnerable. In the context of CRPC, where AR is often overexpressed or mutated, these drugs can paradoxically act as partial agonists, leading to receptor activation and tumor growth.[1]

Darolutamide, in contrast, exhibits a more robust antagonistic profile. It binds to the AR with a significantly higher affinity, but its superiority lies in its subsequent actions.[2][3] Critically, darolutamide prevents the nuclear translocation of the AR, a pivotal step for the receptor to access DNA and initiate the transcription of genes responsible for cancer cell proliferation and survival.[1] This dual blockade—inhibiting both ligand binding and nuclear translocation—results in a more comprehensive shutdown of AR signaling.[5]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testo Testosterone DHT Dihydrotestosterone (DHT) Testo->DHT 5α-reductase AR_inactive Androgen Receptor (AR) (inactive) DHT->AR_inactive Binds AR_active Active AR-DHT Complex AR_inactive->AR_active Bicalutamide Bicalutamide (1st Gen) Bicalutamide->AR_inactive Competitively Binds Darolutamide Darolutamide Darolutamide->AR_inactive High-Affinity Binding AR_nucleus AR in Nucleus AR_active->AR_nucleus Nuclear Translocation Darolutamide_effect_2 Blocks Translocation AR_active->Darolutamide_effect_2 DNA DNA (AREs) AR_nucleus->DNA Binds to Androgen Response Elements Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Bicalutamide_effect->AR_active Darolutamide_effect_2->AR_nucleus

Caption: Androgen Receptor (AR) Signaling Inhibition Pathways.

Comparative Efficacy: Quantitative Data

Preclinical studies provide compelling quantitative evidence of darolutamide's superior potency over bicalutamide. In assays measuring the inhibition of cancer cell viability, darolutamide demonstrates significantly lower half-maximal inhibitory concentrations (IC50), indicating that a much lower concentration of the drug is needed to achieve a potent therapeutic effect.

CompoundVCaP (IC50 in nM)LAPC-4 (IC50 in nM)LNCaP (IC50 in nM)
Darolutamide 410 ± 150500 ± 2205,260 ± 2,510
Bicalutamide 4,950 ± 1,8401,300 ± 7703,470 ± 2,450
Data represents mean IC50 values ± standard deviation from at least five biological replicates. Lower values indicate higher potency. Data sourced from Moilanen et al., 2015, as presented in "Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models".[6]

As shown in the table, darolutamide is approximately 12-fold more potent than bicalutamide in the VCaP prostate cancer cell line, which overexpresses wild-type AR and is a key model for CRPC.[6] While the difference is less pronounced in LNCaP cells, which harbor the T878A AR mutation, darolutamide's strong performance in other cell lines like LAPC-4 underscores its broad and potent activity.[6]

Experimental Protocols

To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to compare antiandrogen efficacy.

Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the binding affinity (Ki or IC50) of darolutamide and bicalutamide to the androgen receptor.

Methodology:

  • Receptor Preparation: Cytosol containing the AR is prepared from rat ventral prostate tissue or from cells engineered to overexpress the human AR.[7] The protein concentration of the cytosol is determined using a standard method like the Bradford assay.[7]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the AR-containing cytosol, a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of the unlabeled competitor drug (darolutamide or bicalutamide).

  • Incubation: The plates are incubated overnight at 4°C to allow the binding reaction to reach equilibrium.[7]

  • Separation: Unbound radioligand is separated from the receptor-bound radioligand. This is commonly achieved by adding a hydroxylapatite slurry or through dextran-coated charcoal, followed by centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. An IC50 value—the concentration of the drug that inhibits 50% of the specific binding of the radioligand—is calculated using non-linear regression analysis.

Binding_Assay_Workflow A Prepare AR Source (e.g., Prostate Cytosol) B Incubate AR with [³H]-Androgen & Test Compound (Darolutamide or Bicalutamide) A->B C Separate Bound from Free Radioligand (e.g., Centrifugation) B->C D Quantify Radioactivity of Bound Fraction C->D E Calculate IC50 Value (Binding Affinity) D->E

Caption: Workflow for AR Competitive Binding Assay.
AR Transactivation (Reporter Gene) Assay

This cell-based assay measures the functional consequence of AR binding, determining whether a compound acts as an antagonist (inhibits AR-mediated gene transcription) or an agonist (activates it).

Objective: To assess the ability of darolutamide and bicalutamide to inhibit androgen-induced transcription.

Methodology:

  • Cell Culture: A human prostate cancer cell line (e.g., LNCaP, VCaP) or a host cell line (e.g., HEK293) is used. The cells are stably or transiently co-transfected with two plasmids: one that expresses the full-length human AR and another containing a reporter gene (e.g., luciferase) downstream of an androgen-responsive promoter.

  • Treatment: Cells are cultured in a medium stripped of androgens. They are then treated with a known androgen (e.g., R1881 or DHT) to stimulate transcription, along with a range of concentrations of the test compound (darolutamide or bicalutamide).

  • Incubation: Cells are incubated for 24-48 hours to allow for gene transcription and translation of the reporter protein.

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to a control. For antagonist testing, the results are plotted as reporter activity versus drug concentration in the presence of an androgen. The IC50 value for the inhibition of transcription is then calculated. Agonist activity is tested by applying the drug in the absence of an androgen.

In Vivo Efficacy

The superior in vitro potency of darolutamide translates to robust antitumor activity in preclinical animal models. In xenograft models using VCaP cells implanted in castrated male mice, oral administration of darolutamide leads to significant inhibition of tumor growth compared to control groups.[6] Similar studies have demonstrated that darolutamide is highly effective in reducing the growth of patient-derived xenografts, including models that are resistant to other antiandrogens. This potent in vivo efficacy, combined with a favorable safety profile and low blood-brain barrier penetration, underscores its clinical potential.[3][5]

Logical_Superiority cluster_advantages cluster_outcomes A Limitation of 1st-Gen (Bicalutamide) - Lower AR Affinity - Partial Agonism Risk B Development Goals for Newer Antiandrogens A->B Drives Need For C Structural & Mechanistic Advantages of Darolutamide B->C Leads To D Superior Preclinical Outcomes C->D Results In C_1 High AR Binding Affinity C_2 Inhibition of AR Nuclear Translocation C_3 Pure Antagonism (No Agonist Activity) D_1 Greater Potency (Lower IC50) D_2 Stronger Inhibition of Tumor Growth (in vivo) D_3 Activity Against Resistant AR Mutants

Caption: Logical Progression to Darolutamide's Superiority.

Conclusion

The experimental data unequivocally supports the superiority of darolutamide over first-generation antiandrogens like bicalutamide. Its unique chemical structure confers a more potent and complete blockade of the androgen receptor signaling pathway through high-affinity binding and inhibition of nuclear translocation. This translates to greater efficacy in inhibiting cancer cell growth, particularly in models of castration-resistant prostate cancer. For researchers and drug development professionals, darolutamide represents a highly successful example of rational drug design, overcoming the key liabilities of its predecessors to provide a more effective therapeutic agent.

References

Comparative Analysis of RD162 (Enzalutamide) Binding Kinetics to the Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding kinetics of RD162 (enzalutamide) to the androgen receptor (AR), benchmarked against other significant anti-androgen agents, bicalutamide and ARN-509 (apalutamide). The following sections present quantitative binding affinity data, comprehensive experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Kinetics

The binding affinity of an antagonist to its receptor is a critical determinant of its potency and efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity.

CompoundIC50 (nM)Relative Affinity vs. BicalutamideAssay TypeSource
This compound (Enzalutamide) 365-8 fold higherCellular Assay (LNCaP cells)[No source found]
21.4 ± 4.4~7.5 fold higherCompetitive displacement of 18F-FDHT[No source found]
666.88 fold higherCellular Thermal Shift Assay (CETSA)[No source found]
Bicalutamide 1601 (Reference)Competitive displacement of 18F-FDHT[No source found]
~159-2431 (Reference)Not Specified[1]
ARN-509 (Apalutamide) 167-10 fold higherCell-free assay[No source found]
1507-10 fold higherCellular Assay (LNCaP cells overexpressing AR)[2]
20.612 fold higherCellular Thermal Shift Assay (CETSA)[No source found]

Note on Data Interpretation: The IC50 values presented are from different experimental setups (e.g., cell-free vs. cellular assays, different radioligands, and cell lines), which can influence the absolute values. Therefore, the relative affinity provides a more consistent measure for comparison. The data unequivocally shows the superior binding affinity of the second-generation anti-androgens, enzalutamide and apalutamide, over bicalutamide. Information on the dissociation rates (k_off) for these compounds is not widely available in the reviewed literature.

Experimental Protocols

The determination of binding kinetics for androgen receptor antagonists is typically performed using competitive binding assays. Below is a detailed, generalized protocol for a radioligand competitive binding assay.

Protocol: Androgen Receptor Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2. Materials:

  • Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

  • Radioligand: A high-affinity radiolabeled androgen, such as [3H]-Mibolerone or [18F]-16β-fluoro-5α-dihydrotestosterone (18F-FDHT).

  • Test Compounds: this compound (enzalutamide), bicalutamide, ARN-509 (apalutamide), and a known standard (e.g., unlabeled dihydrotestosterone - DHT).

  • Buffers: Tris-based buffers (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

  • Separation Medium: Hydroxylapatite (HAP) slurry or charcoal-dextran suspension to separate bound from free radioligand.

  • Scintillation Cocktail and Counter.

3. Procedure:

  • Receptor Preparation:

    • Prepare cytosol from homogenized rat ventral prostates by ultracentrifugation.

    • Determine the protein concentration of the cytosol preparation using a standard protein assay (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Set up assay tubes containing a fixed amount of androgen receptor preparation.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound) or the reference standard (DHT).

    • Add a fixed, saturating concentration of the radioligand to all tubes.

    • Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled standard).

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add the HAP slurry or charcoal-dextran suspension to each tube to adsorb the free radioligand.

    • Incubate for a short period and then centrifuge to pellet the adsorbent.

  • Quantification:

    • Measure the radioactivity in the supernatant (bound radioligand) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Androgen Receptor Signaling Pathway and Antagonist Intervention

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_dimer AR Dimerization AR_Androgen->AR_dimer Nuclear Translocation AR_Androgen->AR_dimer Inhibits Translocation This compound This compound (Enzalutamide) This compound->AR_HSP Inhibits Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA AR_dimer->ARE Inhibits DNA Binding Transcription Gene Transcription ARE->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth

Caption: Androgen receptor signaling and points of inhibition by this compound.

Experimental Workflow for Competitive Binding Assay

N1 Prepare Androgen Receptor (e.g., from rat prostate cytosol) N2 Incubate AR with Radioligand and varying concentrations of Test Compound (e.g., this compound) N1->N2 N3 Separate Bound from Free Radioligand (e.g., using HAP or charcoal) N2->N3 N4 Quantify Bound Radioactivity (Scintillation Counting) N3->N4 N5 Data Analysis: - Generate Competition Curve - Determine IC50 - Calculate Ki N4->N5

Caption: Workflow of a competitive androgen receptor binding assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. The complex structure of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, a compound featuring multiple functional groups, necessitates a multi-faceted approach to its disposal. This guide provides essential, step-by-step procedures for its safe handling and disposal.

Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, a comprehensive hazard assessment based on its constituent functional groups is paramount. The key structural features—a trifluoromethyl group, a cyano (nitrile) group, a thione (sulfanylidene) group, and a fluorinated benzamide moiety—each present unique disposal considerations.

Hazard and Disposal Profile

The following table summarizes the potential hazards and recommended disposal considerations associated with the functional groups present in the molecule.

Functional GroupPotential HazardsDisposal Considerations
Trifluoromethyl Group Can release toxic hydrogen fluoride upon incineration.Incineration should be carried out in a specialized facility equipped with scrubbers to neutralize acidic gases.
Cyano (Nitrile) Group Organic nitriles generally have low toxicity as they do not readily release cyanide ions.[1] However, combustion may produce toxic oxides of nitrogen.Standard chemical incineration is generally acceptable. Avoid mixing with strong acids or bases which could potentially hydrolyze the nitrile.
Thione (Sulfanylidene) Group Can release toxic sulfur oxides upon combustion.Oxidation to a less hazardous sulfonic acid derivative can be a pre-treatment step. Incineration in a facility with flue gas scrubbing is recommended.
Fluorinated Benzamide Potential for formation of toxic byproducts upon incomplete combustion.High-temperature incineration is the preferred method of disposal to ensure complete destruction.
Overall Compound Likely to be harmful if swallowed.[2] Potential for unknown toxicity and ecotoxicity.Treat as a hazardous chemical waste. All disposal procedures must be in accordance with local, state, and federal regulations.[2][3][4]

Standard Operating Procedure for Disposal

This experimental protocol outlines the recommended steps for the safe disposal of small quantities of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide typically generated in a research laboratory setting.

Materials and Equipment
  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Chemical fume hood.

  • Labeled hazardous waste container (compatible material, e.g., glass or polyethylene).

  • Combustible solvent (e.g., ethanol, isopropanol).

  • Absorbent material (e.g., vermiculite or sand).

  • Spill kit for chemical spills.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • All waste containing the compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions, should be collected in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • The waste container must be kept securely closed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.[5]

  • Disposal of Solid Waste:

    • For the pure, solid compound, carefully transfer it into the hazardous waste container inside a chemical fume hood to avoid generating dust.

    • If dissolution is required for transfer, use a minimal amount of a combustible solvent.

  • Disposal of Contaminated Materials:

    • Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the hazardous waste container.

    • Solid contaminated materials, such as gloves and absorbent paper, should be placed in a sealed bag and then into the solid hazardous waste container.

  • Spill Management:

    • In the event of a spill, dampen the solid material with a solvent such as alcohol to prevent dust formation.[6][7]

    • Carefully collect the dampened material using absorbent pads and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.[6][7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed waste disposal company.[2]

    • The recommended method of final disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber system to handle the fluorine, sulfur, and nitrogen content.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of the compound.

G start Start: Waste Generation waste_collection Collect Waste in Designated Container start->waste_collection is_spill Spill? waste_collection->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes container_full Container Full? is_spill->container_full No spill_procedure->waste_collection container_full->waste_collection No seal_label Seal and Label Container for Pickup container_full->seal_label Yes waste_pickup Arrange for Pickup by Licensed Waste Disposal Co. seal_label->waste_pickup incineration High-Temperature Incineration with Scrubber waste_pickup->incineration end End: Proper Disposal incineration->end

Caption: Disposal Workflow for the Compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RD162
Reactant of Route 2
Reactant of Route 2
RD162

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.